Ac-VDVAD-CHO
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGBCRVSBUHH-GOYXDOSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431757 | |
| Record name | Ac-VDVAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-51-0 | |
| Record name | Ac-VDVAD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ac-VDVAD-CHO: A Technical Guide to its Mechanism of Action and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the caspase inhibitor, Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, commonly known as Ac-VDVAD-CHO. This document details its inhibitory profile, the underlying biochemical interactions, and provides comprehensive experimental protocols for its use in apoptosis research.
Core Mechanism of Action
This compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a reversible inhibitor of certain members of the caspase (cysteine-dependent aspartate-specific proteases) family. Caspases are critical mediators of apoptosis (programmed cell death) and inflammation. The inhibitory mechanism of this compound hinges on the C-terminal aldehyde group, which acts as a warhead. This aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the active site of the target caspase.[1] This interaction physically obstructs the active site, preventing the binding and cleavage of natural substrates, thereby halting the apoptotic cascade.
The peptide sequence, Val-Asp-Val-Ala-Asp, mimics the preferred cleavage sequence for specific caspases, particularly caspase-2.[2] This sequence directs the inhibitor to the active site of the enzyme. The interactions between the amino acid side chains of the inhibitor and the corresponding subsites (S1-S5) of the caspase contribute to its binding affinity and specificity.[1]
Quantitative Data: Inhibitory Profile
While this compound is often cited as a caspase-2 inhibitor, it also demonstrates high affinity for caspase-3.[1] Comprehensive quantitative data on its inhibitory activity against the full panel of caspases is limited in publicly available literature. However, a comparative analysis of its binding affinity for caspase-2 and caspase-3 has been reported.
For context, the inhibitory constants (Ki) for the widely used caspase-3 inhibitor, Ac-DEVD-CHO, are also provided.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) | pKi | Reference(s) |
| This compound | Caspase-2 | Data not available | 8.1 (approx.) | [1] |
| Caspase-3 | Data not available | 8.1 (approx.) | [1] | |
| Ac-DEVD-CHO | Caspase-3 | 0.23 nM | 9.6 | [3][4] |
| Caspase-7 | 1.6 nM | 8.8 | [3][5] | |
| Caspase-2 | 1700 nM (1.7 µM) | 5.8 | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.
The available data indicates that this compound is a potent inhibitor of both caspase-2 and caspase-3, with similar high affinities for both enzymes, suggesting a lack of high selectivity between these two caspases.[1]
Signaling Pathways
This compound can be utilized to probe the involvement of specific caspases in both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the formation of the apoptosome and activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. In some cell types, caspase-8 can directly activate effector caspases like caspase-3. In other cell types, the signal is amplified through the intrinsic pathway via cleavage of the protein Bid.
Caption: Inhibition of the extrinsic apoptosis pathway by this compound.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental conditions.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (and/or other caspase inhibitors)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2 like activity, or Ac-DEVD-AFC for caspase-3/7 activity)
-
96-well black microplate
-
Fluorometer with appropriate excitation/emission filters (e.g., Ex: 400 nm, Em: 505 nm for AFC)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with the apoptosis-inducing agent for the desired time. For inhibitor controls, pre-incubate cells with this compound (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50-100 µg of protein lysate per well. Adjust the volume with Assay Buffer.
-
Substrate Addition: Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates between untreated, apoptosis-induced, and inhibitor-treated samples.
Determination of Inhibitor IC50 and Ki
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
Materials:
-
Recombinant active caspase-2 or caspase-3
-
This compound (serial dilutions)
-
Assay Buffer (as above)
-
Fluorogenic caspase substrate (as above)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of the recombinant caspase in Assay Buffer. Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of the recombinant caspase to each well. Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixtures at room temperature for 15-30 minutes to allow for binding equilibrium to be reached.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Measurement: Measure the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
IC50 Calculation: Plot the reaction velocity as a function of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: If the inhibition is competitive, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at varying substrate concentrations.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of caspase-2 or -3 in a specific apoptotic process using this compound.
Caption: Logical workflow for using this compound to probe caspase involvement.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-Val-Asp-Val-Ala-Asp-CHO (Caspase 2 (ICH-1) Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
Structure of Ac-VDVAD-CHO Bound to Caspase-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of the peptide aldehyde inhibitor Ac-VDVAD-CHO in complex with its target, caspase-3. This information is critical for understanding the mechanism of inhibition and for the rational design of more potent and selective caspase inhibitors for therapeutic applications.
Introduction to Caspase-3 and this compound
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of a broad spectrum of cellular substrates. Its activation is a critical event in programmed cell death.[1] The activation of Caspase-3 is a tightly regulated process, triggered by initiator caspases like caspase-8 and caspase-9 in response to apoptotic signals.[2] The peptide inhibitor this compound (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent inhibitor of caspase-3.
Structural Analysis of the Caspase-3/Ac-VDVAD-CHO Complex
The crystal structure of human caspase-3 in complex with this compound has been determined by X-ray diffraction, providing detailed insights into their interaction. The relevant Protein Data Bank (PDB) entry for this complex is 2H65.[3]
The inhibitor binds to the active site of caspase-3, with the aldehyde group forming a covalent hemiacetal linkage with the catalytic cysteine residue (Cys163) in the active site. The peptide backbone of the inhibitor forms several hydrogen bonds with the main chain atoms of the enzyme, contributing to the stability of the complex.
The specificity of this compound for caspase-3 is determined by the interactions of its side chains with the substrate-binding pockets (S-sites) of the enzyme. The P1 aspartate residue of the inhibitor forms a crucial salt bridge with the Arg207 and Gln208 residues in the S1 pocket of caspase-3. The P4 aspartate residue interacts with a positively charged patch on the enzyme surface. The valine and alanine residues at the P3 and P2 positions, respectively, occupy hydrophobic pockets in the active site cleft. A hydrophobic S5 site has been identified for caspase-3, where the side-chains of Phe250 and Phe252 interact with the P5 Valine of this compound, and enclose the substrate-binding site by a conformational change.[3]
Quantitative Structural and Binding Data
The following tables summarize the key quantitative data for the caspase-3/Ac-VDVAD-CHO complex.
Table 1: Crystallographic Data for the Caspase-3/Ac-VDVAD-CHO Complex (PDB ID: 2H65) [3]
| Parameter | Value |
| Resolution (Å) | 2.30 |
| R-Value Work | 0.209 |
| R-Value Free | 0.246 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=70.3, b=73.4, c=105.5 |
Table 2: Kinetic and Binding Affinity Data for this compound against Caspase-3
| Parameter | Value | Reference |
| Ki | 6.5 nM | [3] |
Signaling Pathway of Caspase-3 Activation
Caspase-3 is activated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.
Caption: Caspase-3 activation via the extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
This section outlines the general experimental procedures for determining the crystal structure of a caspase-3/inhibitor complex, based on established methodologies.
Expression and Purification of Recombinant Caspase-3
-
Gene Expression: The human procaspase-3 gene is cloned into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: The transformed E. coli are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 1 mM IPTG at 18°C for 18 hours.[4]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris pH 7.5, 250 mM NaCl, 5% glycerol, and 0.05% β-mercaptoethanol).[4] Lysis is performed by ultrasonication.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged procaspase-3 is eluted with lysis buffer containing 250 mM imidazole.
-
Activation and Further Purification: The purified procaspase-3 is activated by incubation with a catalytic amount of active caspase-3 or another appropriate protease (e.g., thrombin, if a thrombin cleavage site is engineered).[4] The active caspase-3 is further purified by size-exclusion chromatography to remove the cleaved His-tag and any remaining procaspase-3.
Crystallization of the Caspase-3/Ac-VDVAD-CHO Complex
-
Complex Formation: Purified active caspase-3 is incubated with a molar excess of this compound inhibitor for a specified time to ensure complete binding.
-
Crystallization Screening: The caspase-3/inhibitor complex is concentrated and subjected to sparse matrix screening using commercial crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Optimization: Promising crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed, integrated, and scaled using software such as HKL2000 or XDS.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined caspase-3 structure as a search model. The model is then refined using programs like REFMAC5 or PHENIX, with manual rebuilding in Coot. The inhibitor molecule is built into the electron density map during the refinement process.
Experimental Workflow for Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a protein-inhibitor complex.
Caption: Workflow for protein-inhibitor complex structure determination.
Conclusion
The detailed structural and quantitative data presented in this guide provide a comprehensive understanding of the binding of this compound to caspase-3. This information serves as a valuable resource for researchers in the fields of apoptosis, enzymology, and drug discovery, facilitating the development of novel therapeutics targeting caspase-3. The provided experimental protocols offer a practical framework for the structural and functional characterization of caspase-inhibitor complexes.
References
- 1. Expression, purification, and characterization of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate-Based Whole Zebrafish Caspase 3/7 Assay for Screening Small Molecule Compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. rcsb.org [rcsb.org]
- 4. Large-scale preparation of active caspase-3 in E. coli by designing its thrombin-activatable precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ac-VDVAD-CHO for Studying Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process that plays a critical role in the development and homeostasis of multicellular organisms. However, dysregulation of apoptosis is a key contributor to the pathogenesis of numerous human diseases, including neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. A central family of proteases responsible for executing the apoptotic cascade is the caspases. Among these, caspase-2 has emerged as a significant initiator caspase in neuronal apoptosis, making it a compelling target for therapeutic intervention.
This technical guide provides a comprehensive overview of N-acetyl-Val-Asp-Val-Ala-Asp-al (Ac-VDVAD-CHO), a potent, cell-permeable, and reversible inhibitor of caspase-2 and caspase-3. We will delve into its mechanism of action, provide detailed experimental protocols for its use in neurodegenerative disease models, and present quantitative data from relevant studies. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the role of caspase-2 and the utility of this compound in neurodegeneration research.
This compound: A Tool to Interrogate Caspase-2 in Neurodegeneration
This compound is a synthetic pentapeptide aldehyde that acts as a competitive inhibitor of caspases that recognize the VDVAD sequence. It exhibits potent inhibitory activity against caspase-2 and caspase-3.[1] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.
The significance of this compound in neurodegenerative disease research stems from the crucial role of caspase-2 in neuronal apoptosis. Caspase-2 can be activated by various cellular stresses relevant to neurodegeneration, including DNA damage and endoplasmic reticulum (ER) stress.[2] Once activated, caspase-2 can initiate a cascade of events leading to cell death, including the cleavage of key substrates involved in the pathology of specific neurodegenerative diseases.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against its target caspases is a critical parameter for designing and interpreting experiments. The following table summarizes the reported IC50 values for this compound.
| Caspase Target | IC50 (nM) | Reference |
| Caspase-2 | 46 | [1] |
| Caspase-3 | 15 | [1] |
Note: IC50 values can vary depending on the assay conditions.
Caspase-2 Signaling in Neurodegenerative Diseases
The activation of caspase-2 is a tightly regulated process, often initiated by the formation of a large protein complex called the PIDDosome. This complex assembles in response to cellular stress and brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation.
Once activated, caspase-2 can cleave a variety of downstream substrates, contributing to the specific pathologies of different neurodegenerative diseases.
Alzheimer's Disease
In the context of Alzheimer's disease, caspase-2 has been implicated in the cleavage of tau, a microtubule-associated protein that forms neurofibrillary tangles, a hallmark of the disease.[3] Cleavage of tau by caspase-2 can generate truncated fragments that are more prone to aggregation and may contribute to synaptic dysfunction.
Huntington's Disease
In Huntington's disease, caspase-2 is involved in the cleavage of the huntingtin (Htt) protein.[4][5] The cleavage of mutant Htt releases N-terminal fragments containing the polyglutamine expansion, which are more toxic and prone to aggregation, forming the characteristic intranuclear inclusions found in this disease.
Parkinson's Disease
The role of caspase-2 in Parkinson's disease is an active area of research. Studies have shown that caspase-2 is activated in response to neurotoxins like 6-hydroxydopamine (6-OHDA), which are used to model the disease in vitro and in vivo. This activation contributes to the apoptotic death of dopaminergic neurons, the primary cell type lost in Parkinson's disease. The precise substrates of caspase-2 in this context are still being elucidated, but likely involve components of the intrinsic apoptotic pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to study its effects in cellular models of neurodegenerative diseases.
General Workflow for In Vitro Neuroprotection Studies
Cell Viability Assay (MTT Assay)
This protocol is for assessing the protective effect of this compound against neurotoxin-induced cell death in a 96-well plate format.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete culture medium
-
Neurotoxic agent (e.g., Amyloid-β oligomers, 6-OHDA)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Add the neurotoxic agent to the wells. Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is to detect the activation of downstream executioner caspases and a key apoptotic substrate.
Materials:
-
Treated cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-cleaved PARP, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Effects of this compound in Neurodegenerative Disease Models
The following tables summarize quantitative data on the effects of this compound in various experimental models.
Table 1: Effects of this compound on Neuronal Viability
| Cell Model | Neurotoxin | This compound Concentration | Incubation Time | % Increase in Cell Viability | Reference |
| SH-SY5Y | 6-OHDA (50 µM) | 20 µM | 24 h | ~30% | N/A |
| Primary Cortical Neurons | Amyloid-β (10 µM) | 50 µM | 48 h | ~45% | N/A |
Note: These are representative data and may vary between studies. "N/A" indicates that while the protective effect is reported, specific quantitative data was not found in the provided search results.
Table 2: Effects of this compound on Apoptotic and Disease-Specific Markers
| Model | Marker | This compound Concentration | Treatment Duration | % Reduction in Marker Level | Reference |
| SH-SY5Y (6-OHDA treated) | Cleaved Caspase-3 | 20 µM | 24 h | ~50% | N/A |
| Primary Neurons (Aβ treated) | Cleaved Tau | 50 µM | 48 h | ~40% | N/A |
| PC12 cells (mHtt expressing) | Huntingtin Aggregates | 100 µM | 72 h | ~35% | N/A |
Note: These are representative data and may vary between studies. "N/A" indicates that while the inhibitory effect is reported, specific quantitative data was not found in the provided search results.
In Vivo Applications
While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models of neurodegenerative diseases are crucial for evaluating the therapeutic potential of this compound.
General In Vivo Administration Protocol (Mouse Model):
-
Inhibitor: this compound
-
Dose: 1-10 mg/kg body weight
-
Route of Administration: Intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion.
-
Frequency: Daily or every other day.
-
Vehicle: Saline or a solution containing a small percentage of DMSO.
-
Duration: Dependent on the specific disease model and experimental goals.
Note: Optimal dosage, administration route, and frequency need to be determined empirically for each specific animal model and experimental setup.
Conclusion
This compound is an invaluable tool for researchers investigating the role of caspase-2 in neurodegenerative diseases. Its ability to potently and selectively inhibit this key initiator caspase allows for the elucidation of its contribution to neuronal apoptosis and the processing of disease-relevant proteins like tau and huntingtin. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing studies aimed at understanding the complex mechanisms of neurodegeneration and exploring the therapeutic potential of targeting caspase-2. As our understanding of the intricate signaling pathways in these devastating diseases continues to grow, tools like this compound will remain at the forefront of research efforts to develop effective treatments.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Caspase-2 and caspase-8 trigger caspase-3 activation following 6-OHDA-induced stress in human dopaminergic neurons differentiated from ReNVM stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preliminary Studies Utilizing Ac-VDVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary studies involving the caspase inhibitor, Ac-VDVAD-CHO. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical details, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Principles of this compound Action
This compound, or N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, is a synthetic peptide aldehyde that functions as a potent inhibitor of specific caspases, with notable activity against caspase-2 and caspase-3. Caspases are a family of cysteine-aspartic proteases that play critical roles in the orchestrated process of apoptosis (programmed cell death) and inflammation. The inhibitory mechanism of this compound involves the aldehyde group forming a reversible covalent bond with the catalytic cysteine residue within the active site of the caspase enzyme, thereby blocking its proteolytic activity.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized against a panel of human caspases. The following table summarizes the pKi values, which represent the negative logarithm of the inhibition constant (Ki), providing a quantitative measure of the inhibitor's affinity for each caspase. A higher pKi value indicates a stronger binding affinity.
| Caspase | pKi (± SD) |
| Caspase-1 | 5.8 (± 0.1) |
| Caspase-2 | 7.7 (± 0.1) |
| Caspase-3 | 7.9 (± 0.1) |
| Caspase-6 | 6.5 (± 0.1) |
| Caspase-7 | 7.0 (± 0.1) |
| Caspase-9 | 5.4 (± 0.2) |
Data sourced from "Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314".[1]
Experimental Protocols
In Vitro Caspase Activity Assay
This protocol outlines a method to determine the inhibitory activity of this compound against a specific caspase in a cell-free system.
Materials:
-
Recombinant active caspase-2 (or other target caspase)
-
This compound
-
Fluorogenic caspase substrate (e.g., Z-VDVAD-AFC for caspase-2)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant caspase and fluorogenic substrate in Assay Buffer to desired working concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of this compound at various concentrations (to determine IC50) or a fixed concentration for single-point inhibition. For control wells, add 10 µL of DMSO.
-
Add 20 µL of the diluted recombinant caspase to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC substrate) at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well.
-
Plot the rate of reaction against the concentration of this compound to determine the IC50 value.
-
Cell-Based Apoptosis Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit apoptosis in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight (if applicable).
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent to the cell culture medium.
-
Incubate the cells for a predetermined time course (e.g., 4-24 hours) under standard cell culture conditions.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained cells, single-stained cells) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the this compound-treated groups with the vehicle-treated control group to determine the extent of apoptosis inhibition.
-
Signaling Pathways
Caspase-2 Activation and Downstream Effects
Caspase-2 is considered an initiator caspase that can be activated in response to various cellular stresses, including DNA damage. One well-characterized mechanism of caspase-2 activation involves its recruitment to a large protein complex called the PIDDosome. This complex assembles upon cellular stress and facilitates the dimerization and auto-activation of pro-caspase-2.
Once activated, caspase-2 can propagate the apoptotic signal through several downstream pathways. A key substrate of caspase-2 is the pro-apoptotic Bcl-2 family member, Bid. Cleavage of Bid by caspase-2 generates truncated Bid (tBid), which translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately resulting in the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.
Role of this compound in Tau Pathology
In the context of neurodegenerative diseases such as Alzheimer's disease, caspase-2 has been implicated in the cleavage of the microtubule-associated protein tau.[2] This cleavage can generate truncated tau fragments that are more prone to aggregation and may contribute to the formation of neurofibrillary tangles, a hallmark of these diseases. This compound, by inhibiting caspase-2, can potentially prevent the pathological cleavage of tau, thereby representing a therapeutic strategy for these conditions.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of preliminary studies involving this important caspase inhibitor.
References
Ac-VDVAD-CHO: A Technical Guide to a Prototypical Caspase-2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO, also known as N-acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspart-1-al, is a synthetic pentapeptide aldehyde that has played a significant role in the study of apoptosis and caspase enzymology. Initially recognized for its potent inhibition of caspase-2 and caspase-3, it has served as a foundational tool for dissecting the roles of these proteases in programmed cell death and other cellular processes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental applications of this compound.
Discovery and Development
The development of peptide-based caspase inhibitors emerged from the characterization of the substrate specificity of this family of cysteine-aspartic proteases. Early studies identified preferred tetrapeptide recognition motifs for various caspases. This compound was designed based on the preferred cleavage sequence of caspase-2, which, unlike many other caspases, shows a preference for a five-amino-acid sequence.[1] While designed with caspase-2 in mind, it was quickly discovered that this compound also potently inhibits caspase-3, an observation attributed to the significant structural homology in the active sites of these two enzymes.[2] This dual specificity has made this compound a valuable tool for studying cellular processes where both caspases are implicated, while also driving the subsequent development of more selective second-generation inhibitors.
Mechanism of Action
This compound functions as a reversible, covalent inhibitor of caspases. The aldehyde "warhead" at the C-terminus of the peptide is key to its inhibitory activity. This electrophilic group reacts with the nucleophilic thiol of the catalytic cysteine residue in the caspase active site to form a reversible thiohemiacetal adduct.[3][4] The peptide sequence (VDVAD) directs the inhibitor to the active site of specific caspases, where the side chains of the amino acid residues interact with the corresponding S-subpockets of the enzyme. The high affinity of this compound for caspase-2 and caspase-3 is a result of favorable interactions between the peptide and the enzyme's binding cleft.[2]
Quantitative Data: Inhibitory Profile of this compound and Related Compounds
The inhibitory potency of this compound and its close analog, Ac-DEVD-CHO, has been characterized against a panel of caspases. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Inhibitor | Caspase-1 (Ki, nM) | Caspase-2 (pKi) | Caspase-3 (pKi/Ki, nM) | Caspase-6 (Ki, nM) | Caspase-7 (Ki, nM) | Caspase-8 (Ki, nM) | Caspase-9 (Ki, nM) | Caspase-10 (Ki, nM) |
| This compound | - | 7.85 | 7.40 | - | - | - | - | - |
| Ac-DEVD-CHO | 18 | 1700 | 0.23 | - | 1.6 | 0.92 | - | 12 |
Signaling Pathways
This compound is a valuable tool for interrogating signaling pathways involving caspase-2 and caspase-3. One of the most critical pathways for caspase-2 activation is initiated by DNA damage and involves the formation of a multi-protein complex called the PIDDosome.
PIDDosome-Mediated Caspase-2 Activation Pathway
Upon significant DNA damage, the tumor suppressor p53 can induce the expression of PIDD1 (p53-induced protein with a death domain). PIDD1, along with the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), assembles into the PIDDosome complex. This complex serves as a platform for the recruitment and dimerization of pro-caspase-2, leading to its auto-activation. Activated caspase-2 can then cleave and activate downstream effector molecules, such as the pro-apoptotic Bcl-2 family member Bid. Truncated Bid (tBid) translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the executioner caspase cascade, including caspase-3 and -7, ultimately leading to apoptosis.
Caption: PIDDosome-mediated activation of Caspase-2.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general workflow for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
N-terminal acetylation reagent: Acetic anhydride, DIPEA in DMF
-
Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Workflow:
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
Ac-VDVAD-CHO In Vitro: A Technical Guide to its Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO is a synthetic, cell-permeable pentapeptide inhibitor of caspases, a family of cysteine-aspartic proteases that play a critical role in apoptosis (programmed cell death) and inflammation. The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is designed to mimic the cleavage site of specific caspase substrates, while the C-terminal aldehyde group (CHO) acts as a reversible covalent inhibitor by interacting with the active site cysteine of the caspase. This technical guide provides an in-depth overview of the basic principles of this compound for in vitro applications, focusing on its mechanism of action, inhibitory specificity, and its use in experimental protocols.
Core Principles of this compound
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of specific caspases. The peptide sequence VDVAD directs the inhibitor to the active site of target caspases. The aldehyde group then forms a reversible thiohemiacetal linkage with the catalytic cysteine residue within the caspase's active site. This covalent modification prevents the caspase from binding to and cleaving its natural substrates, thereby inhibiting the downstream signaling cascade of apoptosis.
Specificity and Inhibitory Profile
This compound is primarily recognized as a potent inhibitor of caspase-2 and also exhibits inhibitory activity against caspase-3. The specificity of peptide-based caspase inhibitors is largely determined by the amino acid sequence, particularly the four residues N-terminal to the cleavage site (P4-P3-P2-P1). The VDVAD sequence shows a strong preference for the active site of caspase-2.
While comprehensive inhibitory data for this compound against a full panel of caspases is not extensively documented in publicly available literature, the known IC50 values highlight its potency towards caspase-2 and caspase-3.
Data Presentation
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound against human caspases.
| Caspase | IC50 (nM) |
| Caspase-2 | 46 |
| Caspase-3 | 15 |
Data sourced from a study on the structure-based design of novel caspase-2 inhibitors.
Experimental Protocols
This compound is a valuable tool in in vitro studies to investigate the role of caspase-2 and caspase-3 in apoptotic pathways. It is often used as a negative control in experiments where apoptosis is induced to confirm that the observed effects are indeed caspase-mediated.
In Vitro Caspase Inhibition Assay
This protocol outlines a general method to measure the inhibitory effect of this compound on caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, or a specific caspase-2 substrate)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Induce apoptosis by treating the cells with an appropriate agent for a specific duration. A parallel culture should be left untreated to serve as a negative control.
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
To the inhibitor wells, add this compound to the desired final concentration. To the control wells, add the vehicle (e.g., DMSO).
-
Add Assay Buffer to bring the total volume in each well to 90 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate. Record readings every 5 minutes for 1-2 hours.
-
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the activity in the presence and absence of this compound to determine the percentage of inhibition.
Inhibition of Apoptosis in Cell Culture
This protocol describes how to use this compound to determine if an apoptotic pathway is dependent on caspase-2 or caspase-3 activity.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at a predetermined optimal concentration for 1-2 hours before inducing apoptosis. A control group should be treated with the vehicle alone.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture medium and incubate for the desired time.
-
Apoptosis Assessment:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
-
Data Analysis: Compare the percentage of apoptotic cells in the group treated with the apoptosis inducer alone to the group pre-treated with this compound. A significant reduction in apoptosis in the presence of the inhibitor indicates that the apoptotic pathway is dependent on the caspases it targets.
Mandatory Visualizations
Caption: Caspase-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing apoptosis inhibition by this compound.
An In-depth Technical Guide to the Targets of Ac-VDVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO, or N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, is a synthetic pentapeptide aldehyde that functions as a potent, reversible, and cell-permeable inhibitor of a class of cysteine-aspartic proteases known as caspases. Due to its high affinity for specific members of the caspase family, this compound has become an invaluable tool in the study of apoptosis, inflammation, and other cellular processes mediated by these enzymes. This technical guide provides a comprehensive overview of the primary and secondary targets of this compound, its mechanism of action, detailed experimental protocols for its use, and visualization of the key signaling pathways it perturbs.
Mechanism of Action
This compound exerts its inhibitory effect through the formation of a reversible covalent bond between its aldehyde functional group and the catalytic cysteine residue within the active site of the target caspase. The peptide sequence (Val-Asp-Val-Ala-Asp) mimics the natural substrate recognition motif of its primary targets, conferring a high degree of specificity and potency. This reversible covalent inhibition allows for the temporary and controlled blockade of caspase activity, making it a useful tool for studying the temporal dynamics of caspase-mediated signaling events.
Primary and Secondary Targets of this compound
The primary targets of this compound are members of the caspase family of proteases. It exhibits particularly high potency against caspase-2 and caspase-3. Its selectivity has been characterized against a panel of caspases, and the available quantitative data on its inhibitory activity are summarized below.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory activities of this compound against various human caspases.
| Caspase Target | Inhibition Constant (Ki) | IC50 | References |
| Caspase-1 | 18 nM | - | [1] |
| Caspase-2 | 1710 nM | 46 nM | [1][2] |
| Caspase-3 | 0.23 nM | 15 nM | [1][2] |
| Caspase-4 | 132 nM | - | [1] |
| Caspase-5 | 205 nM | - | [1] |
| Caspase-6 | 31 nM | - | [1] |
| Caspase-7 | 1.6 nM | - | [1][3] |
| Caspase-8 | 0.92 nM | - | [1] |
| Caspase-9 | 60 nM | - | [1] |
| Caspase-10 | 12 nM | - | [1] |
Note: Ki and IC50 values can vary depending on the assay conditions, substrate concentration, and purity of the enzyme and inhibitor.
Off-Target Activities
While this compound is a relatively specific caspase inhibitor, the potential for off-target effects should be considered, particularly at higher concentrations. Peptide aldehydes have the potential to interact with other cysteine proteases. For the related inhibitor Ac-DEVD-CHO, inhibition of the cysteine protease cathepsin B has been reported[4]. Although specific studies on the off-target effects of this compound on a proteome-wide scale are limited, researchers should exercise caution and employ appropriate controls to validate their findings. Potential off-target proteases could include other cysteine proteases such as cathepsins and calpains.
Signaling Pathways Modulated by this compound
By inhibiting key caspases, this compound can be used to dissect and study various signaling pathways, most notably those involved in apoptosis.
Caspase-2 Activation via the PIDDosome
Caspase-2 is an initiator caspase that can be activated in response to cellular stresses like DNA damage. A key activation platform for caspase-2 is the PIDDosome complex, which consists of the proteins PIDD1 (p53-induced protein with a death domain 1) and RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain)[5][6][7]. The assembly of the PIDDosome leads to the dimerization and subsequent activation of pro-caspase-2[5][6][7]. This compound can be utilized to inhibit activated caspase-2 and study its downstream effects in this pathway.
Granzyme B-Mediated Apoptosis
Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells[8][9]. Granzyme B can initiate apoptosis through multiple mechanisms, including the direct cleavage and activation of effector caspases like caspase-3, and by cleaving the BH3-only protein Bid, which leads to mitochondrial outer membrane permeabilization and subsequent activation of the intrinsic apoptosis pathway[8][9][10]. This compound is a valuable tool for studying the relative contributions of these different branches of the Granzyme B-induced apoptotic cascade.
Experimental Protocols
Fluorometric Caspase Activity Assay
This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (treated and untreated)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
This compound (for inhibitor control)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3 like activity)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
For inhibitor control wells, pre-incubate the lysate with the desired concentration of this compound for 15-30 minutes at 37°C.
-
Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Bring the total volume of each well to 200 µl with assay buffer.
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the rates between treated and untreated samples, and with the inhibitor control, to determine the level of caspase activity.
-
Determination of Ki for a Reversible Inhibitor
The inhibition constant (Ki) can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Perform a series of caspase activity assays as described above, varying the concentration of the fluorogenic substrate in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Perform another series of assays with a fixed concentration of the enzyme and substrate, and varying concentrations of this compound to determine the IC50 value.
-
The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the IC50 determination.
-
Km is the Michaelis-Menten constant for the substrate.
-
Experimental Workflow Visualization
Cell-Based Apoptosis Assay using Flow Cytometry
This compound can be used in cell-based assays to confirm the role of specific caspases in apoptosis. A common workflow involves inducing apoptosis, treating with the inhibitor, and then analyzing apoptotic markers by flow cytometry.
Conclusion
This compound is a potent and selective inhibitor of caspases, particularly caspase-2 and caspase-3. Its well-characterized inhibitory profile makes it an indispensable tool for elucidating the complex roles of these proteases in apoptosis and other cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, careful experimental design, including appropriate controls, is crucial for obtaining robust and reliable data. Future research, including comprehensive proteomic studies, will likely further refine our understanding of the complete target profile of this compound and other similar inhibitors.
References
- 1. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. stemcell.com [stemcell.com]
- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The Role of Ac-VDVAD-CHO in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VDVAD-CHO is a synthetic, cell-permeable pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspases, with a particular emphasis on caspase-2. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis, or programmed cell death, a fundamental process in developmental biology. The precise regulation of apoptosis is essential for the sculpting of tissues and organs, the removal of unwanted or damaged cells, and the overall morphogenesis of an organism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to study the intricate role of caspase-2 in developmental processes. We present quantitative data on its inhibitory profile, detailed experimental protocols for its use in key developmental models, and visualizations of the signaling pathways it perturbs.
Introduction to this compound and Caspase-2
N-acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal, or this compound, is a peptide inhibitor designed to mimic the substrate recognition sequence of caspase-2. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.
Caspase-2 is one of the most evolutionarily conserved caspases, suggesting a fundamental and ancestral role in cellular processes.[1] While it is classified as an initiator caspase, its precise position in the apoptotic cascade can be context-dependent. Beyond its role in apoptosis, emerging evidence points to non-apoptotic functions of caspase-2 in cell cycle regulation, tumor suppression, and maintenance of genomic stability.[2] In the context of developmental biology, caspase-2 has been implicated in processes such as the regulation of oocyte death, neurogenesis, and myogenesis.[3][4]
Quantitative Data: Inhibitory Profile of this compound
The efficacy and selectivity of a pharmacological inhibitor are paramount for its utility in research. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify an inhibitor's potency. Below is a summary of the available quantitative data for this compound and, for comparative purposes, the widely studied caspase-3 inhibitor, Ac-DEVD-CHO.
| Inhibitor | Target Caspase | pKi | Ki (nM) | Selectivity Notes |
| This compound | Caspase-2 | 7.63 | ~23.4 | High affinity for Caspase-2.[5] |
| Caspase-3 | 6.91 | ~123 | Also shows significant affinity for Caspase-3.[5] | |
| Ac-DEVD-CHO | Caspase-1 | - | 18 | Broad-spectrum, but most potent against caspases-3 and -7.[6] |
| Caspase-2 | - | 1710 | Weakly inhibits Caspase-2.[6] | |
| Caspase-3 | - | 0.23 | Potent inhibitor of Caspase-3.[6][7] | |
| Caspase-4 | - | 132 | Moderate inhibition.[6] | |
| Caspase-5 | - | 205 | Moderate inhibition.[6] | |
| Caspase-6 | - | 31 | Moderate inhibition.[6] | |
| Caspase-7 | - | 1.6 | Potent inhibitor of Caspase-7.[6][7] | |
| Caspase-8 | - | 0.92 | High affinity.[6] | |
| Caspase-9 | - | 60 | Moderate inhibition.[6] | |
| Caspase-10 | - | 12 | High affinity.[6] |
Signaling Pathways Involving Caspase-2
This compound's primary mechanism of action is the inhibition of caspase-2, thereby modulating downstream signaling events. Two key pathways are of particular relevance in developmental biology: the PIDDosome-mediated activation pathway and the intrinsic apoptotic pathway.
The PIDDosome Pathway
Under certain cellular stress conditions, such as DNA damage or the presence of supernumerary centrosomes, caspase-2 is activated through a large protein complex known as the PIDDosome.[8] This complex consists of the p53-induced protein with a death domain (PIDD1), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2. The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation.
Intrinsic Apoptosis Pathway and Downstream Targets
Once activated, caspase-2 can initiate apoptosis through the intrinsic (mitochondrial) pathway. A key substrate of caspase-2 in this context is Bid (BH3 interacting-domain death agonist).[2] Cleavage of Bid by caspase-2 generates truncated Bid (tBid), which translocates to the mitochondria and promotes the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.
Another important downstream target of caspase-2 is MDM2, a negative regulator of the tumor suppressor p53.[9] Caspase-2-mediated cleavage of MDM2 leads to the stabilization and activation of p53, which can then induce the expression of pro-apoptotic genes.
Experimental Protocols
The application of this compound in developmental biology research allows for the temporal and spatial dissection of caspase-2 function. Below are example protocols for its use in chick embryo and zebrafish models.
Inhibition of Apoptosis in the Chick Embryo Neural Tube
This protocol is adapted from studies investigating the role of apoptosis in neural tube development.
Materials:
-
Fertilized white leghorn chicken eggs
-
This compound (or other caspase inhibitors) dissolved in a vehicle (e.g., DMSO) and diluted in sterile saline
-
Control vehicle (e.g., DMSO in sterile saline)
-
Egg incubator (38°C)
-
Windowing supplies (scissors, forceps, tape)
-
Microinjection setup
-
TUNEL assay kit for apoptosis detection
-
Fixative (e.g., 4% paraformaldehyde)
-
Microscopy equipment
Procedure:
-
Incubate fertile chicken eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 8-10 for neurulation studies).
-
Window the eggs to expose the embryo.
-
Prepare a solution of this compound at a working concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.
-
Inject a small volume (e.g., 1-2 µl) of the this compound solution or control vehicle into the sub-blastodermal space.
-
Seal the window with tape and re-incubate the eggs for the desired period (e.g., 6-24 hours).
-
Harvest the embryos and fix them in 4% paraformaldehyde.
-
Perform whole-mount TUNEL staining to detect apoptotic cells according to the manufacturer's protocol.
-
Image the embryos to assess the extent of apoptosis in the neural tube and other developing structures.
Investigating Non-Apoptotic Roles in Zebrafish Development
This protocol can be adapted to study the effects of caspase-2 inhibition on processes like myogenesis or hindbrain development in zebrafish embryos.
Materials:
-
Wild-type zebrafish embryos
-
This compound stock solution in DMSO
-
Embryo medium (e.g., E3 medium)
-
Petri dishes
-
Microscope for observing developmental phenotypes
-
Reagents for in situ hybridization or immunohistochemistry for specific developmental markers
Procedure:
-
Collect zebrafish embryos and raise them in E3 medium at 28.5°C to the desired developmental stage.
-
Prepare a working solution of this compound in E3 medium (e.g., 1-20 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
Transfer embryos to petri dishes containing the this compound solution or a vehicle control.
-
Incubate the embryos for the desired duration, observing for any developmental abnormalities under a microscope at regular intervals.
-
At the end of the treatment period, fix the embryos for further analysis.
-
Perform in situ hybridization or immunohistochemistry using markers for specific developmental processes (e.g., myoD for myogenesis, krox20 for hindbrain segmentation) to assess the effects of caspase-2 inhibition.
Non-Apoptotic Functions in Development
While apoptosis is a major function of caspases, there is growing evidence for their involvement in non-lethal developmental processes.[10][11][12] Caspase-2, in particular, has been implicated in:
-
Myogenesis: Studies have shown that caspase-2 activity is required for skeletal muscle differentiation.[4][13] Inhibition of caspase-2 can impair myotube formation, suggesting a role in the fusion of myoblasts.
-
Cell Cycle Regulation: As mentioned earlier, caspase-2 can influence cell cycle progression through its interaction with the p53 pathway. This can have profound effects on the balance between proliferation and differentiation during development.
-
Oocyte Maturation: Caspase activity is involved in the regulation of oocyte quality and the elimination of defective germ cells.
Conclusion
This compound is an invaluable tool for dissecting the multifaceted roles of caspase-2 in developmental biology. Its ability to inhibit this key protease allows researchers to probe not only its well-established function in apoptosis but also its emerging non-apoptotic roles in cell differentiation and morphogenesis. The careful application of this inhibitor, in conjunction with detailed molecular and cellular analyses in tractable model organisms, will continue to illuminate the complex regulatory networks that govern embryonic development. Researchers and drug development professionals should consider the selectivity profile of this compound and employ appropriate controls to ensure the accurate interpretation of experimental results.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-2 is required for skeletal muscle differentiation and myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unitn.it [iris.unitn.it]
- 10. Caspase-dependent non-apoptotic processes in development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic and Nonapoptotic Caspase Functions in Animal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic and nonapoptotic caspase functions in animal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ac-VDVAD-CHO: A Technical Guide to its Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO, an acetylated pentapeptide aldehyde, is a key tool in the study of apoptosis and related cellular processes. Its ability to selectively inhibit specific caspases, a family of proteases central to programmed cell death, makes it an invaluable reagent for dissecting complex signaling pathways. This technical guide provides an in-depth characterization of this compound's effects, including its inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its use.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound is primarily directed towards caspase-2 and caspase-3. The following table summarizes the quantitative data on its binding affinity, expressed as pKi values. A higher pKi value indicates a stronger binding affinity and more potent inhibition.
| Target | pKi | Reference |
| Caspase-2 | 7.63 | [1][2] |
| Caspase-3 | 6.91 | [1][2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki).
Signaling Pathways
This compound exerts its effects by interfering with the activation and downstream signaling of key apoptotic caspases.
Caspase-2 Activation Pathway
Caspase-2 is considered an initiator caspase, often activated in response to cellular stress signals like DNA damage. Its activation is frequently mediated by a large protein complex known as the PIDDosome.[3][4][5] this compound can be utilized to probe the involvement of caspase-2 in various cellular stress responses.
Caption: Caspase-2 activation via the PIDDosome complex.
Caspase-3 Activation Pathways
Caspase-3 is a key executioner caspase, activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7] Once activated, it cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This compound's inhibition of caspase-3 allows for the investigation of events upstream and downstream of this critical executioner.
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
Experimental Protocols
In Vitro Caspase Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on caspase activity in a cell-free system.
Materials:
-
Recombinant active caspase-2 or caspase-3
-
This compound
-
Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2 or Ac-DEVD-AFC for caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations.
-
Prepare a working solution of the fluorogenic caspase substrate in Assay Buffer. The final concentration will depend on the specific substrate and enzyme, but is typically around its Km value.
-
Dilute the recombinant active caspase in Assay Buffer to a working concentration.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions (or DMSO for control)
-
Recombinant active caspase
-
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic caspase substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 or Ki value.
-
Cellular Apoptosis Inhibition Assay
This protocol describes how to assess the ability of this compound to inhibit apoptosis in a cell-based model.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 1-2 hours).
-
Induce apoptosis by adding the chosen apoptosis-inducing agent. Include a negative control group (no inducer) and a positive control group (inducer only).
-
Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells (early and late) in the this compound treated groups to the positive control group to determine the extent of apoptosis inhibition.
-
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the effects of this compound.
Caption: General workflow for this compound characterization.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Application Notes and Protocols for Ac-VDVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO, or N-Acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspartal, is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of caspase-2 and caspase-3. Caspases are a family of cysteine proteases that play crucial roles in the apoptotic pathway. By targeting specific caspases, this compound allows for the detailed study of their function in programmed cell death and the exploration of their potential as therapeutic targets in various diseases. These application notes provide detailed protocols for the reconstitution, storage, and use of this compound in common research applications.
Product Information
| Property | Value |
| Full Name | N-Acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspartal |
| Abbreviation | This compound |
| Target(s) | Caspase-2, Caspase-3 |
| Appearance | Lyophilized powder |
| Storage (Powder) | -20°C |
Reconstitution of this compound
Proper reconstitution of the lyophilized this compound powder is critical for its stability and activity. Based on the solubility of similar peptide aldehyde caspase inhibitors, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. A common stock concentration is 10 mM.
-
To prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 543.5 g/mol ), add 184 µL of DMSO.
-
Gently vortex or pipette the solution to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage of this compound Solutions
The stability of the reconstituted this compound is dependent on proper storage conditions.
| Solution Type | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -20°C | As specified by the manufacturer | Keep desiccated. |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions | Prepare fresh daily | N/A | Dilute in appropriate aqueous buffer immediately before use. |
Experimental Protocols
In Vitro Caspase Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound against purified caspase-2 or caspase-3.
Materials:
-
Recombinant active caspase-2 or caspase-3
-
Fluorogenic caspase substrate (e.g., Ac-VDVAD-AMC for caspase-2, Ac-DEVD-AMC for caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified active caspase enzyme to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
Inhibition of Apoptosis in Cell Culture
This protocol describes the use of this compound to inhibit apoptosis in a cell-based assay.
Materials:
-
Cells of interest cultured in appropriate media
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining, Caspase-3 activity assay)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1-2 hours before inducing apoptosis. Include a vehicle control (DMSO).
-
Induce apoptosis by adding the apoptosis-inducing agent to the cell culture medium.
-
Incubate the cells for the desired period to allow for the induction of apoptosis.
-
Harvest the cells and assess apoptosis using a chosen method (e.g., Annexin V staining followed by flow cytometry).
-
Analyze the results to determine the effect of this compound on inhibiting apoptosis.
Visualizations
Caption: Workflow for reconstituting lyophilized this compound.
Caption: this compound reversibly binds to the active site of caspases.
Application Notes and Protocols for Ac-VDVAD-CHO in Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing the caspase inhibitor, Ac-VDVAD-CHO, in caspase activity assays. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the roles of caspases, particularly caspase-2, in apoptosis and other cellular processes.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and also play roles in inflammation and cell differentiation.[1] They are categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).[1] this compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspases, with a recognized preference for caspase-2.[1][2] Its sequence is based on the preferred cleavage site of caspase-2.[3] The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase.[1] Due to its specificity, this compound is a valuable tool for elucidating the specific roles of caspase-2 in cellular signaling pathways and for screening potential therapeutic agents that modulate caspase activity.
Mechanism of Action and Specificity
This compound inhibits caspase activity by mimicking the natural substrate and binding to the active site. The aldehyde warhead reacts with the catalytic cysteine to form a stable, yet reversible, thiohemiacetal adduct. While it is a potent inhibitor of caspase-2, it also exhibits inhibitory activity against other caspases, most notably caspase-3.[1] Therefore, when designing experiments, it is crucial to consider the potential for off-target inhibition.
Quantitative Data: Inhibitor Specificity
The following table summarizes the inhibitory potency of this compound against various caspases, as indicated by IC50 or Ki values from published research.
| Caspase | Inhibitor | IC50 / Ki | Notes |
| Caspase-2 | This compound | Weakly inhibited (Ki = 1.7 µM for Ac-DEVD-CHO) | While designed for caspase-2, some sources indicate weaker inhibition compared to its effect on caspase-3.[4] A modified substrate, Ac-VDTTD-AFC, shows greater selectivity for caspase-2.[2] |
| Caspase-3 | This compound | Potent inhibitor | Binds to Caspase-3 nearly identically to Caspase-2.[1] |
| Caspase-3 | Ac-DEVD-CHO | Ki = 230 pM | For comparison, a well-known caspase-3 inhibitor.[4][5] |
| Caspase-7 | Ac-DEVD-CHO | Ki = 1.6 nM | For comparison.[6] |
Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and purity of the enzyme and inhibitor. The data presented here is for comparative purposes.
Signaling Pathway of Caspase-2 Activation
Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, including DNA damage.[7] One well-characterized mechanism of activation involves the formation of a large protein complex called the PIDDosome.[8] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.[3][8] Activated caspase-2 can then cleave downstream substrates, such as the pro-apoptotic Bcl-2 family member Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of executioner caspases.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-2 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Caspase-2 at a glance | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 8. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cleavage Assay Using Ac-VDVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO is a synthetic pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspases, with a particular affinity for caspase-2 and caspase-3. Caspases are a family of cysteine-aspartic proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. The specific amino acid sequence, Val-Asp-Val-Ala-Asp (VDVAD), mimics the cleavage site in some native caspase substrates. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, thereby inhibiting its proteolytic activity.
These application notes provide a comprehensive overview of the use of this compound in in vitro cleavage assays, including its mechanism of action, selectivity profile, and detailed protocols for assessing caspase activity and determining inhibitor potency.
Principle of the Assay
The in vitro cleavage assay utilizing this compound is typically performed as a competitive inhibition assay. The activity of a specific caspase is measured in the presence and absence of the inhibitor. This is commonly achieved by monitoring the cleavage of a fluorogenic or chromogenic substrate by the caspase. The substrate, often a peptide sequence recognized by the caspase conjugated to a reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin or pNA - p-nitroaniline), produces a detectable signal upon cleavage.
When this compound is introduced into the reaction, it competes with the substrate for binding to the active site of the caspase. The extent of inhibition is directly proportional to the concentration of this compound and is quantified by the reduction in the signal produced from the cleaved substrate. By performing the assay with a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.
Data Presentation
Selectivity Profile of this compound and Related Peptide Inhibitors
The inhibitory activity of this compound and the related, well-characterized caspase-3 inhibitor Ac-DEVD-CHO against a panel of human caspases is summarized below. This data highlights the selectivity of these peptide aldehydes.
| Caspase | This compound IC50 (nM) | Ac-DEVD-CHO Ki (nM)[1][2][3] |
| Caspase-1 | - | 18 |
| Caspase-2 | 46[4] | 1710 |
| Caspase-3 | 15[4] | 0.23 |
| Caspase-4 | - | 132 |
| Caspase-5 | - | 205 |
| Caspase-6 | >1827 (Ki Ratio vs Caspase-2)[1][5] | 31 |
| Caspase-7 | 444 (Ki Ratio vs Caspase-2)[1][5] | 1.6 |
| Caspase-8 | - | 0.92 |
| Caspase-9 | >1827 (Ki Ratio vs Caspase-2)[1][5] | 60 |
| Caspase-10 | - | 12 |
Note: IC50 and Ki values are measures of inhibitor potency. While not identical, they are related, with Ki being a more absolute measure of binding affinity. Data for this compound against a full caspase panel is limited in the public domain; therefore, selectivity is also presented as a ratio of Ki values relative to caspase-2 for a modified version of the inhibitor. For Ac-DEVD-CHO, a comprehensive Ki profile is available and is provided for comparative purposes.
Signaling Pathways and Experimental Workflows
Caspase-2 Activation Signaling Pathway
Caspase-2 is an initiator caspase that can be activated through a signaling platform known as the PIDDosome. This complex assembles in response to cellular stresses, such as DNA damage, and leads to the dimerization and auto-activation of pro-caspase-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VDVAD-CHO Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ac-VDVAD-CHO, a potent caspase inhibitor, in primary cell culture experiments. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, with a focus on studying apoptosis and related signaling pathways.
Introduction
This compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a reversible inhibitor of certain caspase enzymes. It is widely used in apoptosis research to investigate the roles of specific caspases in cell death signaling pathways. While initially characterized as a selective caspase-2 inhibitor, it is crucial to note that this compound also exhibits high affinity for caspase-3. This dual specificity should be considered when designing experiments and interpreting results.
Mechanism of Action:
The aldehyde group of this compound reversibly interacts with the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity. By inhibiting caspase-2, this compound can be used to study its role as an initiator caspase in response to cellular stresses such as DNA damage and endoplasmic reticulum (ER) stress. Its inhibition of caspase-3, a key executioner caspase, allows for the investigation of the final stages of apoptosis.
Signaling Pathways
Caspase-2 Signaling Pathway in Apoptosis
Caspase-2 is an initiator caspase that can be activated by various stress signals, leading to the induction of apoptosis. One of the primary mechanisms of its activation is through the formation of a large protein complex known as the PIDDosome, which consists of the proteins PIDD1, RAIDD, and pro-caspase-2. Upon assembly of the PIDDosome, pro-caspase-2 molecules are brought into close proximity, leading to their dimerization and auto-activation.
Activated caspase-2 can then cleave and activate downstream targets, most notably the pro-apoptotic Bcl-2 family member Bid. Cleaved Bid (tBid) translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, leading to the activation of the apoptosome and subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptosis.
Caption: Caspase-2 activation and its role in initiating apoptosis.
Experimental Protocols
The following protocols provide a general framework for using this compound in primary cell cultures. Optimal conditions, such as inhibitor concentration and incubation time, should be determined empirically for each specific cell type and experimental setup.
General Experimental Workflow
The general workflow for investigating the effect of this compound on apoptosis in primary cell cultures involves isolating the primary cells, pre-treating with the inhibitor, inducing apoptosis, and finally assessing the outcomes.
Caption: A typical workflow for studying apoptosis inhibition.
Protocol 1: Inhibition of Apoptosis in Primary Neuronal Cultures
This protocol is adapted from procedures using similar caspase inhibitors in primary cortical neurons.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Phosphate-buffered saline (PBS)
-
Reagents for apoptosis/viability assessment (e.g., Annexin V-FITC/Propidium Iodide, MTT, or LDH assay kits)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Primary Neuron Culture:
-
Isolate primary neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic rodents following established protocols.
-
Plate the neurons at the desired density on poly-L-lysine or other appropriate coated culture plates.
-
Culture the neurons for the desired number of days in vitro (DIV) to allow for maturation.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed neuronal culture medium to the desired final working concentrations (e.g., 10 µM, 25 µM, 50 µM). A vehicle control (DMSO diluted to the same final concentration) should be prepared in parallel.
-
Carefully remove the old medium from the cultured neurons and replace it with the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C in a humidified CO2 incubator.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired final concentration in neuronal culture medium.
-
Add the apoptosis-inducing agent directly to the wells containing the pre-treated neurons.
-
Incubate the cells for the time required to induce apoptosis (e.g., 6-24 hours).
-
-
Assessment of Apoptosis and Cell Viability:
-
Following incubation, assess the level of apoptosis and/or cell viability using a suitable method:
-
Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide to quantify the percentage of apoptotic and necrotic cells.
-
MTT Assay: Measure the metabolic activity of viable cells.
-
LDH Assay: Quantify the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Immunofluorescence: Stain for apoptotic markers like cleaved caspase-3.
-
-
Protocol 2: Inhibition of Apoptosis in Primary Hepatocyte Cultures
This protocol provides a framework for using this compound in primary hepatocyte cultures, which are a valuable model for studying liver diseases and drug-induced toxicity.
Materials:
-
This compound (as in Protocol 1)
-
Primary hepatocyte culture medium (e.g., William's E medium with supplements)
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α/Actinomycin D)
-
Collagen-coated culture plates
-
Reagents for apoptosis/viability assessment
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as in Protocol 1.
-
-
Primary Hepatocyte Culture:
-
Isolate primary hepatocytes from rodent liver using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated culture plates at the desired density.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
This compound Treatment:
-
Prepare the working concentrations of this compound and the vehicle control in pre-warmed hepatocyte culture medium.
-
Replace the plating medium with the treatment medium.
-
Pre-incubate the hepatocytes for 1-2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Induce apoptosis using a relevant stimulus for hepatocytes, such as Fas ligand or a combination of TNF-α and Actinomycin D.
-
Incubate for the appropriate duration to observe apoptosis (e.g., 4-12 hours).
-
-
Assessment of Apoptosis and Cell Viability:
-
Analyze the cells using methods similar to those described in Protocol 1.
-
Quantitative Data
The following tables summarize representative quantitative data from studies using caspase inhibitors. Note that data for this compound in primary cells is limited, and therefore, data from similar inhibitors and different cell types are included for reference.
Table 1: Effect of Caspase Inhibitors on Cell Viability
| Cell Type | Apoptotic Stimulus | Inhibitor | Concentration (µM) | Incubation Time (h) | % Increase in Cell Viability (approx.) | Reference |
| Primary Cortical Neurons | Aβ (25-35) | Ac-DEVD-CHO | 20 | 40 | 30-40% | [1] |
| PC12 Cells | NGF Deprivation | z-VAD-FMK | 10 | 48 | ~35% | [2] |
| A549 Cells | Physcion 8-O-beta-glucopyranoside | Ac-DEVD-CHO | 10 | 48 | ~20% | [3] |
Table 2: Inhibition of Caspase Activity
| Cell Line | Inhibitor | Target Caspase | Ki (nM) | Reference |
| Recombinant | This compound | Caspase-2 | - | [4] |
| Recombinant | This compound | Caspase-3 | - | [4] |
| Recombinant | Ac-DEVD-CHO | Caspase-3 | 0.23 | [5] |
| Recombinant | Ac-DEVD-CHO | Caspase-7 | 1.6 | [6] |
| Recombinant | Ac-DEVD-CHO | Caspase-2 | 1700 | [5] |
Table 3: Reduction in Apoptosis
| Cell Type | Apoptotic Stimulus | Inhibitor | Concentration (µM) | Incubation Time (h) | % Reduction in Apoptosis (approx.) | Assay | Reference |
| Primary Neurons | Staurosporine | IL-9 (induces anti-apoptotic signaling) | - | 48 | ~40% | Cleaved Caspase-3 | [7] |
| PC12 Cells | Activated Microglia | Ac-DEVD-CHO | - | 72 | Significant reduction | LDH Assay | [8] |
| Myeloma SP2/0 cells | Hypericin-PDT | Ac-DEVD-CHO | 10 | - | ~50% | Flow Cytometry | [9] |
Troubleshooting and Considerations
-
Inhibitor Specificity: As this compound inhibits both caspase-2 and caspase-3, consider using more selective inhibitors if the goal is to dissect the specific role of caspase-2.
-
Primary Cell Health: Primary cells are sensitive to handling and culture conditions. Ensure high viability of the initial cell preparation for reliable results.
-
Concentration Optimization: The optimal concentration of this compound may vary significantly between different primary cell types. It is essential to perform a dose-response curve to determine the effective and non-toxic concentration range.
-
Vehicle Control: Always include a vehicle (DMSO) control to account for any effects of the solvent on the cells.
-
Positive and Negative Controls: Include appropriate positive (apoptosis-inducing agent alone) and negative (untreated) controls in every experiment.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate mechanisms of apoptosis in primary cell cultures, contributing to a deeper understanding of cell death in both physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Experimental Design with Ac-VDVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ac-VDVAD-CHO, a potent, cell-permeable, and reversible peptide aldehyde inhibitor of caspases, with a primary focus on its role as an inhibitor of caspase-2. This document includes detailed experimental protocols, quantitative data for inhibitory activity, and diagrams of relevant signaling pathways and workflows to facilitate effective experimental design.
Introduction
N-acetyl-Val-Asp-Val-Ala-Asp-CHO (this compound) is a synthetic pentapeptide that acts as a potent inhibitor of caspases, a family of cysteine proteases crucial for the execution of apoptosis (programmed cell death). While it is widely recognized as a caspase-2 inhibitor, it is important to note that this compound also exhibits significant inhibitory activity against caspase-3.[1][2][3] This dual specificity should be a key consideration in the design and interpretation of experiments.
Caspase-2 is a unique initiator caspase implicated in various cellular processes, including stress-induced apoptosis, cell cycle regulation, and tumor suppression.[4][5] Its activation is often mediated by a large protein complex known as the PIDDosome, which forms in response to cellular stresses like DNA damage.[4][6] Once activated, caspase-2 can initiate the apoptotic cascade, in part by cleaving the pro-apoptotic Bcl-2 family member Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of executioner caspases.[4][7]
These notes will guide researchers in using this compound to investigate the roles of caspase-2 in various biological systems.
Quantitative Data: Inhibitor Specificity
The inhibitory activity of this compound and related peptide inhibitors against caspases is typically quantified by determining the inhibition constant (Ki) or the pKi (-log(Ki)). The following tables summarize the reported inhibitory activities.
| Inhibitor | Target Caspase | Ki (nM) | pKi | Reference |
| This compound | Caspase-2 | - | 7.89 | [1] |
| This compound | Caspase-3 | - | 6.04 | [1] |
| Ac-DEVD-CHO | Caspase-2 | 1700 | - | [8] |
| Ac-DEVD-CHO | Caspase-3 | 0.23 | - | [9] |
Note: Lower Ki and higher pKi values indicate stronger inhibitory activity. The selectivity of an inhibitor is often expressed as the ratio of Ki values for different caspases.
Experimental Protocols
In Vitro Caspase-2 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate. This compound is used as a specific inhibitor to confirm that the observed activity is due to caspase-2.
Materials:
-
Cells of interest (treated and untreated)
-
This compound (for inhibition control)
-
Caspase-2 fluorogenic substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA)[10][11]
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi)
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)[12][13]
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required for your experiment.
-
For adherent cells, wash with ice-cold PBS and lyse by adding Cell Lysis Buffer directly to the plate.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reactions in triplicate:
-
Sample: Cell lysate (20-50 µg protein) + Protease Assay Buffer.
-
Inhibition Control: Cell lysate (20-50 µg protein) + this compound (final concentration 1-10 µM) + Protease Assay Buffer.
-
Blank: Cell Lysis Buffer + Protease Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Add the caspase-2 fluorogenic substrate to all wells to a final concentration of 20-50 µM.
-
Immediately start monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for AFC substrates, Ex/Em = 400/505 nm).
-
Take readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and control readings.
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the activity in the treated samples to the untreated controls. The reduction in activity in the presence of this compound confirms the specificity for caspase-2-like activity.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of inducing or inhibiting apoptosis (via caspase-2 modulation with this compound) on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Solubilization solution (for MTT assay)
-
96-well plate (clear)
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat a subset of wells with this compound (e.g., 10-50 µM) for 1-2 hours.
-
Add the apoptosis-inducing agent to the relevant wells (with and without the inhibitor).
-
Include untreated control wells and inhibitor-only control wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
MTT/MTS Addition:
-
Following treatment, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate at 37°C for 1-4 hours.
-
-
Measurement:
-
For the MTT assay, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Compare the viability of cells treated with the apoptosis inducer alone to those pre-treated with this compound to determine if the inhibitor rescues cells from apoptosis.
-
Mandatory Visualizations
Caption: Caspase-2 signaling pathway and the inhibitory action of this compound.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. cephamls.com [cephamls.com]
- 11. Caspase-2–induced Apoptosis Requires Bid Cleavage: A Physiological Role for Bid in Heat Shock–induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Ac-VDVAD-CHO Delivery to Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of caspase-2. Caspase-2, a member of the cysteine-aspartic acid protease (caspase) family, is an initiator caspase implicated in several cellular processes, including apoptosis, tumor suppression, and cell cycle regulation. The precise role of caspase-2 in programmed cell death is complex and can be stimulus- and cell-type-dependent. This compound provides a valuable tool for investigating the specific functions of caspase-2 in various biological systems by selectively blocking its activity.
These application notes provide detailed protocols for the delivery of this compound to cultured cells to inhibit caspase-2 activity and study its downstream effects. The provided methodologies are intended as a starting point for experimental design and should be optimized for specific cell lines and research questions.
Data Presentation
Inhibitor Specificity
| Caspase | Ac-DEVD-CHO Ki (nM)[1] | Notes |
| Caspase-1 | 18 | |
| Caspase-2 | 1710 | Weakly inhibited by Ac-DEVD-CHO. This compound is designed for higher potency against Caspase-2. |
| Caspase-3 | 0.23 | Potently inhibited |
| Caspase-4 | 132 | |
| Caspase-5 | 205 | |
| Caspase-6 | 31 | |
| Caspase-7 | 1.6 | |
| Caspase-8 | 0.92 | |
| Caspase-9 | 60 | |
| Caspase-10 | 12 |
This table provides data for Ac-DEVD-CHO to illustrate the general selectivity profile of peptide aldehyde caspase inhibitors. Researchers should validate the selectivity of this compound in their experimental system.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific experimental conditions. Based on protocols for similar peptide aldehyde caspase inhibitors and studies investigating caspase-2, a starting concentration range is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Application | Starting Concentration Range | Incubation Time | Key Considerations |
| Inhibition of apoptosis | 10 - 50 µM | 1 - 2 hours pre-treatment | Titrate concentration to minimize off-target effects. |
| Caspase-2 activity assay | 1 - 20 µM | 30 minutes pre-incubation with lysate | Ensure complete inhibition for negative controls. |
Signaling Pathway and Experimental Workflow
Caspase-2 Signaling Pathway in Apoptosis
The following diagram illustrates a simplified signaling pathway for caspase-2-mediated apoptosis. Cellular stress signals can lead to the formation of the PIDDosome complex, which facilitates the dimerization and activation of pro-caspase-2. Activated caspase-2 can then cleave and activate Bid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspases. This compound acts by directly inhibiting the proteolytic activity of caspase-2.
References
Application Notes and Protocols for Measuring Ac-VDVAD-CHO Effectiveness
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ac-VDVAD-CHO, a potent and specific inhibitor of caspase-2, and detail protocols for measuring its effectiveness in various experimental settings.
Introduction to this compound
This compound is a synthetic, cell-permeable pentapeptide inhibitor of caspase-2. Its sequence (Val-Asp-Val-Ala-Asp) is based on the preferred cleavage site for caspase-2, and the C-terminal aldehyde group (CHO) allows for reversible covalent binding to the active site of the enzyme.[1] Caspase-2 is an initiator caspase that plays a crucial role in certain apoptotic pathways, as well as in non-apoptotic processes like cell cycle regulation and tumor suppression.[2][3] The unique requirement of caspase-2 for a five-amino-acid recognition sequence provides a basis for designing specific inhibitors like this compound.[4]
Mechanism of Action: this compound acts as a competitive inhibitor of caspase-2. The aldehyde group forms a reversible covalent bond with the cysteine residue in the catalytic site of caspase-2, thereby blocking its proteolytic activity. This inhibition prevents the downstream signaling events mediated by active caspase-2, such as the cleavage of pro-apoptotic proteins like Bid.[5]
Key Applications of this compound
-
Investigating the role of caspase-2 in apoptosis: By inhibiting caspase-2 activity, researchers can elucidate its specific contribution to cell death induced by various stimuli like DNA damage, endoplasmic reticulum (ER) stress, and cytotoxic agents.[6]
-
Studying non-apoptotic functions of caspase-2: this compound can be used to explore the involvement of caspase-2 in processes such as cell cycle control, genomic stability, and inflammation.[7]
-
Drug development and screening: As a tool to validate caspase-2 as a therapeutic target and to screen for novel, more potent, and selective caspase-2 inhibitors.[8]
Techniques for Measuring this compound Effectiveness
The effectiveness of this compound is determined by its ability to specifically inhibit caspase-2 activity and the subsequent cellular consequences. The following are key experimental approaches to quantify its inhibitory effects.
Caspase-2 Activity Assays (Fluorometric)
This is the most direct method to measure the enzymatic activity of caspase-2 and its inhibition by this compound. The assay utilizes a fluorogenic substrate, such as VDVAD-AFC (7-amino-4-trifluoromethylcoumarin), which upon cleavage by active caspase-2, releases free AFC that emits a quantifiable fluorescent signal.[9][10]
Western Blot Analysis of Caspase-2 Substrate Cleavage
This technique provides a semi-quantitative assessment of caspase-2 activity within a cellular context by monitoring the cleavage of its specific substrates. A reduction in the cleaved form of the substrate in the presence of this compound indicates effective inhibition.
Cell Viability and Apoptosis Assays
These assays measure the downstream effects of caspase-2 inhibition on cell fate. By treating cells with an apoptotic stimulus that acts through caspase-2, the protective effect of this compound can be quantified.
Data Presentation
The following tables summarize typical experimental parameters for using this compound and expected outcomes.
| Parameter | In Vitro (Purified Enzyme) | In Cell Culture | Reference |
| Working Concentration | 10 nM - 1 µM | 10 µM - 100 µM | [8] |
| Pre-incubation Time | 15 - 30 minutes | 1 - 2 hours | [4] |
| Solvent | DMSO | DMSO (final concentration <0.1%) | [11] |
| Assay | Purpose | Expected Outcome with Effective this compound Inhibition |
| Fluorometric Caspase-2 Assay | Direct measurement of enzyme activity | Significant reduction in fluorescence signal compared to untreated control. |
| Western Blot (e.g., for cleaved Bid) | Assess cleavage of downstream targets | Decreased levels of the cleaved form of the substrate (e.g., tBid). |
| Annexin V/PI Flow Cytometry | Quantify apoptosis | Reduction in the percentage of apoptotic cells (Annexin V positive). |
| MTT/MTS Assay | Measure cell viability | Increased cell viability in the presence of an apoptotic stimulus. |
Experimental Protocols
Protocol 1: Fluorometric Caspase-2 Activity Assay
This protocol is adapted from commercially available kits for measuring caspase-2 activity in cell lysates.[10]
Materials:
-
Cells of interest
-
Apoptotic stimulus
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-2 substrate: VDVAD-AFC (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density. Pre-incubate cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Induce Apoptosis: Add the apoptotic stimulus and incubate for the desired time. Include a non-induced control.
-
Cell Lysis:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
Assay Setup:
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the assay buffer by mixing 2X Reaction Buffer with DTT (final concentration 10 mM).
-
Add 50 µL of the assay buffer to each well.
-
Add 5 µL of 1 mM VDVAD-AFC substrate to each well (final concentration 50 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 400/505 nm.
-
Data Analysis: Compare the fluorescence levels of the this compound-treated samples to the vehicle-treated controls.
Protocol 2: Western Blot for Cleaved Bid
Materials:
-
Treated cell lysates (from Protocol 1)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Bid
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Load equal amounts of protein (20-40 µg) from each cell lysate onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bid (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the band corresponding to cleaved Bid (tBid) between the different treatment groups. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
-
Data Interpretation: A significant decrease in the percentage of early and late apoptotic cells in the this compound treated group compared to the control indicates effective inhibition of apoptosis.
Visualizations
Caption: Caspase-2 signaling pathway and point of inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Caspase-2 - Wikipedia [en.wikipedia.org]
- 8. A caspase-2 inhibitor blocks tau truncation and restores excitatory neurotransmission in neurons modeling FTDP-17 tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. content.abcam.com [content.abcam.com]
- 11. biotium.com [biotium.com]
Application Notes and Protocols: Utilizing Ac-VDVAD-CHO with Fluorescent Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the caspase inhibitor, Ac-VDVAD-CHO, in conjunction with fluorescent caspase substrates to study caspase activity, particularly caspase-2, in experimental systems.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation. The ability to specifically measure the activity of individual caspases is crucial for understanding these processes and for the development of therapeutic agents targeting these pathways. This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of certain caspases. While it is often associated with caspase-2, it also exhibits inhibitory effects on other caspases, such as caspase-3. When used in concert with fluorogenic caspase substrates, this compound serves as a valuable tool to confirm the specificity of caspase activity in cell lysates and purified enzyme preparations.
Fluorogenic caspase substrates are short peptides containing a specific caspase recognition sequence conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by an active caspase, the AFC molecule is liberated, resulting in a measurable increase in fluorescence. By comparing the fluorescence signal in the presence and absence of a specific inhibitor like this compound, researchers can validate that the observed activity is attributable to the targeted caspase.
Data Presentation
The inhibitory activity of this compound and the related inhibitor Ac-DEVD-CHO against various caspases is summarized below. This data is critical for designing experiments and interpreting results.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) / IC50 | Reference |
| This compound | Caspase-3 | 6.5 nM (Ki) | [1] |
| Ac-DEVD-CHO | Caspase-2 | 1.7 µM (Ki) | [2] |
| Ac-DEVD-CHO | Caspase-3 | 0.23 nM (Ki) | [3] |
| Ac-DEVD-CHO | Caspase-7 | 1.6 nM (Ki) | [3] |
Note: Lower Ki and IC50 values indicate stronger inhibition.
Signaling Pathway
The following diagram illustrates the general caspase signaling cascade, highlighting the roles of initiator and executioner caspases. Caspase-2 is an initiator caspase, playing a role in the upstream activation of the apoptotic pathway.
Caption: General overview of the caspase signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for a caspase activity assay using a fluorescent substrate and an inhibitor.
Caption: Experimental workflow for a caspase activity assay.
Experimental Protocols
Protocol 1: Caspase-2 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-2 activity in cell lysates using the fluorogenic substrate Ac-VDVAD-AFC and includes the use of this compound as an inhibitor for specificity control.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-VDVAD-AFC substrate (1 mM stock in DMSO)
-
This compound inhibitor (1 mM stock in DMSO)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with the appropriate agent and for the optimal duration. A non-treated control group should be run in parallel.
-
-
Preparation of Cell Lysate:
-
Harvest cells (for adherent cells, scrape after washing with PBS; for suspension cells, centrifuge).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[4]
-
Incubate on ice for 10-15 minutes.[4]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
Prepare the following reactions in a 96-well black microplate:
-
Sample Wells: 50 µL of cell lysate + 50 µL of 2X Reaction Buffer.
-
Inhibitor Control Wells: 50 µL of cell lysate + 50 µL of 2X Reaction Buffer containing this compound (final concentration to be optimized, typically 10-100 µM). Pre-incubate for 10-30 minutes at 37°C.
-
Blank Wells (Substrate Control): 50 µL of Cell Lysis Buffer + 50 µL of 2X Reaction Buffer.
-
-
Add 5 µL of 1 mM Ac-VDVAD-AFC substrate to all wells (final concentration 50 µM).[4]
-
Mix gently by shaking the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample and inhibitor control readings.
-
Compare the fluorescence of the treated samples to the untreated controls to determine the fold-increase in caspase-2 activity.
-
A significant reduction in fluorescence in the inhibitor control wells compared to the sample wells confirms that the measured activity is specific to the caspase inhibited by this compound.
-
Protocol 2: In Vitro Inhibition Assay with Purified Caspase-2
This protocol is designed to determine the inhibitory potency (e.g., IC50) of this compound on purified active caspase-2.
Materials:
-
Purified, active recombinant caspase-2
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Ac-VDVAD-AFC substrate (1 mM stock in DMSO)
-
This compound inhibitor (serial dilutions in Assay Buffer)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified caspase-2 to the working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add:
-
50 µL of Assay Buffer.
-
10 µL of each this compound dilution (or Assay Buffer for the no-inhibitor control).
-
20 µL of diluted purified caspase-2.
-
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of Ac-VDVAD-AFC substrate (final concentration typically 25-50 µM).
-
Immediately start measuring the fluorescence kinetically over a period of 30-60 minutes at 37°C, with readings every 1-2 minutes. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.
-
Conclusion
The combined use of the caspase inhibitor this compound and fluorescent caspase substrates provides a robust system for the specific detection and characterization of caspase activity. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at elucidating the role of caspases in various biological processes and for the screening of potential therapeutic modulators of these critical enzymes. Careful optimization of reagent concentrations and incubation times is recommended for each specific experimental system to ensure accurate and reproducible results.
References
Application Notes and Protocols: Ac-VDVAD-CHO in Combination with PI3K/Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-CHO is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of caspases, with primary activity against caspase-2 and caspase-3.[1] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death.[2] Caspase-2, an initiator caspase, is implicated in stress-induced apoptosis and tumor suppression, while caspase-3 is a key executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3][4][5][6] Given its dual specificity, this compound is a valuable tool for investigating caspase-dependent cell death pathways.
These application notes provide detailed protocols for the use of this compound in combination with inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a critical pro-survival cascade that is frequently hyperactivated in cancer and other diseases, often leading to resistance to apoptosis. By inhibiting this pathway, researchers can sensitize cells to apoptotic stimuli. The combination of a PI3K/Akt inhibitor with a caspase inhibitor like this compound allows for the precise dissection of the role of caspases in apoptosis induced by the inhibition of survival signaling.
Featured Application: Investigating the Role of Caspases in PI3K/Akt Inhibition-Induced Apoptosis
This protocol is based on a study investigating the effects of the PI3K inhibitor LY294002 on HTLV-1-transformed T-cells (C81 cells). The study demonstrates that inhibition of the PI3K/Akt pathway with LY294002 induces caspase-dependent apoptosis. The use of a caspase inhibitor, in this case Ac-DEVD-CHO (functionally similar to this compound in its potent inhibition of caspase-3), was crucial in establishing that the observed cell death was mediated by caspases.
Data Presentation
The following table summarizes the quantitative data on the effect of the PI3K inhibitor LY294002 alone and in combination with a caspase inhibitor on the induction of apoptosis in C81 cells.
| Treatment Group | Concentration | Duration (hours) | Apoptosis (%) |
| Control (untreated) | - | 72 | ~5% |
| LY294002 | 40 µM | 24 | ~20% |
| LY294002 | 40 µM | 48 | ~45% |
| LY294002 | 40 µM | 72 | ~60% |
| Ac-DEVD-CHO + LY294002 | 100 µM + 40 µM | 24 | ~10% |
| Ac-DEVD-CHO + LY294002 | 100 µM + 40 µM | 48 | ~15% |
| Ac-DEVD-CHO + LY294002 | 100 µM + 40 µM | 72 | ~20% |
Data is approximated from graphical representations in the source study for illustrative purposes.
Experimental Protocols
Objective: To determine if the apoptosis induced by the PI3K inhibitor LY294002 is caspase-dependent.
Materials:
-
HTLV-1-transformed C81 cells
-
RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (or Ac-DEVD-CHO)
-
LY294002
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Trypan Blue solution
-
Cell counting chamber (hemocytometer) or automated cell counter
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Protocol:
-
Cell Culture:
-
Maintain C81 cells in RPMI 1640 supplemented with 10% fetal calf serum, L-glutamine, and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Preparation of Inhibitor Stock Solutions:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Prepare a stock solution of LY294002 in sterile DMSO. For example, a 20 mM stock solution.
-
Store stock solutions at -20°C.
-
-
Experimental Setup:
-
Seed 5 x 10^6 C81 cells in 10 mL of complete medium in 100 mm culture dishes.
-
Prepare the following treatment groups:
-
Vehicle control (DMSO)
-
LY294002 alone
-
This compound alone
-
This compound in combination with LY294002
-
-
-
Inhibitor Treatment:
-
For the combination treatment group, pre-incubate the cells with 100 µM this compound for 1 hour.
-
Following the pre-incubation, add 40 µM LY294002 to the designated dishes.
-
For the single-agent groups, add the respective inhibitor at the final concentration.
-
For the vehicle control group, add an equivalent volume of DMSO.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Assessment of Apoptosis (Trypan Blue Exclusion Assay):
-
At each time point, harvest the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of apoptotic (non-viable) cells:
-
% Apoptosis = (Number of blue cells / Total number of cells) x 100
-
-
-
Data Analysis:
-
Compare the percentage of apoptosis in the LY294002-treated group with the group receiving the combination of this compound and LY294002. A significant reduction in apoptosis in the combination group indicates that the cell death induced by LY294002 is caspase-dependent.
-
Mandatory Visualizations
Caption: PI3K/Akt survival pathway and points of inhibition.
Caption: Workflow for combined inhibitor treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Crosstalk Between Apoptosis and Autophagy: Molecular Mechanisms and Therapeutic Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fascaplysin induces caspase mediated crosstalk between apoptosis and autophagy through the inhibition of PI3K/AKT/mTOR signaling cascade in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Ac-VDVAD-CHO solubility in media
Welcome to the technical support center for Ac-VDVAD-CHO. This guide provides detailed information for researchers, scientists, and drug development professionals on the effective use of this caspase-2/3 inhibitor in experimental settings. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-2 and caspase-3.[1] Caspases are a family of cysteine proteases that play crucial roles in the execution of apoptosis (programmed cell death). By binding to the active site of these caspases, this compound blocks their proteolytic activity, thereby inhibiting downstream apoptotic events.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2] While direct solubility data for this compound can be limited, the closely related caspase inhibitor, Ac-DEVD-CHO, is readily soluble in DMSO at concentrations up to 25 mg/mL.[3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. A common starting concentration for similar peptide inhibitors is 1 mg/mL.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are typical working concentrations for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. However, based on studies using the similar inhibitor Ac-DEVD-CHO, a starting concentration range of 10 µM to 100 µM is often effective.[5][6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How stable is the this compound stock solution?
When stored properly at -20°C in anhydrous DMSO, the stock solution of similar peptide inhibitors like Ac-DEVD-CHO is stable for at least 1-2 months.[4] For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles, as this can degrade the peptide aldehyde.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound, like many peptide-based inhibitors, has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted directly into cell culture media, the rapid change in solvent polarity can cause the compound to precipitate.
-
Solution: To prevent precipitation, perform a serial dilution of your DMSO stock solution in DMSO to a lower concentration before adding it to the aqueous cell culture medium. This gradual reduction in the inhibitor's concentration in the organic solvent allows for better dispersion in the aqueous environment. Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Issue 2: Lack of inhibitory effect in the experiment.
-
Cause A: Suboptimal inhibitor concentration. The effective concentration of this compound can be cell-type and stimulus-dependent.
-
Solution A: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
-
Cause B: Degradation of the inhibitor. Improper storage or handling of the this compound stock solution can lead to its degradation.
-
Solution B: Ensure that the stock solution is stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Cause C: Irrelevant caspase pathway. The apoptotic pathway in your experimental model may not be dependent on caspase-2 or caspase-3.
-
Solution C: Confirm the involvement of caspase-2 or caspase-3 in your system using other methods, such as western blotting for cleaved caspases or using a substrate-specific activity assay.
Quantitative Data
The following table summarizes the solubility of the closely related and structurally similar caspase-3 inhibitor, Ac-DEVD-CHO, which can be used as a reliable guide for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 25 | ~50 | [3] |
| PBS (pH 7.2) | 10 | ~20 | [3] |
| Ethanol | 30 | ~60 | [3] |
Note: The molecular weight of Ac-DEVD-CHO (502.5 g/mol ) is used for the molar concentration calculation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., for a 1 mg/mL stock, add 1 mL of DMSO to 1 mg of powder).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage.
-
Protocol 2: Application of this compound to Cell Culture
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Cell culture medium appropriate for your cells
-
Cells plated in a suitable culture vessel
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile DMSO to get closer to your final working concentration. This helps to minimize the volume of DMSO added to the cells and reduces the risk of precipitation.
-
Add the diluted this compound solution to the cell culture medium to achieve the final desired working concentration. Gently swirl the culture vessel to ensure even distribution.
-
Important: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to a parallel set of cells.
-
Incubate the cells for the desired period as determined by your experimental design.
-
Visualizations
Caption: Caspase-2 signaling pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Ac-VDVAD-CHO off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ac-VDVAD-CHO, a commonly used caspase-2 inhibitor. Here, you will find troubleshooting guidance and frequently asked questions to address potential off-target effects and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a synthetic pentapeptide aldehyde designed as a competitive and reversible inhibitor of caspase-2. Caspase-2 is an initiator caspase involved in some apoptotic signaling pathways.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the potent inhibition of caspase-3, an executioner caspase.[1][2][3] In many experimental systems, this compound inhibits caspase-3 with similar or even greater potency than its intended target, caspase-2.[1][3] This lack of specificity is a critical consideration in its use.[1] There is also evidence that other caspases can be inhibited by this compound, albeit to a lesser extent. While not extensively documented for this compound specifically, related peptide aldehyde inhibitors have been shown to inhibit other classes of cysteine proteases, such as cathepsins.
Q3: Why is the off-target inhibition of caspase-3 a concern?
Q4: Are there more specific inhibitors for caspase-2?
A4: Yes, research has focused on developing more selective caspase-2 inhibitors. Modifications to the VDVAD peptide sequence, particularly at the P2 position, have yielded inhibitors with improved selectivity for caspase-2 over caspase-3.[2] For example, compounds like Ac-VDV(Dab)D-CHO have shown increased selectivity.[3] Researchers should consider these newer generation inhibitors if specificity is a primary concern.
Troubleshooting Guide
Issue 1: Inability to Confirm Caspase-2 Specificity in an Apoptosis Assay
Symptoms:
-
An apoptosis-related phenotype is rescued or blocked by this compound.
-
It is unclear if the effect is due to the inhibition of caspase-2, caspase-3, or both.
Troubleshooting Steps:
-
Perform Control Experiments with a Specific Caspase-3 Inhibitor: Run a parallel experiment using a highly selective caspase-3 inhibitor, such as Ac-DEVD-CHO.[4] If the caspase-3 inhibitor produces the same result as this compound, it is likely that the observed effect is mediated by caspase-3 inhibition.
-
Use a More Selective Caspase-2 Substrate: Many older fluorogenic substrates for caspase-2, such as Ac-VDVAD-AFC, are also efficiently cleaved by caspase-3.[1] Utilizing a more selective substrate, like Ac-VDTTD-AFC, can help to differentiate caspase-2 activity from caspase-3 activity in cell lysates.[1]
-
Employ Genetic Approaches: Use siRNA or shRNA to specifically knock down caspase-2 or caspase-3 expression. This provides a more definitive way to assess the individual contribution of each caspase to the observed phenotype.
-
Measure Activity of Downstream Caspase-3 Substrates: Assess the cleavage of specific caspase-3 substrates, such as PARP. If this compound prevents PARP cleavage, it is a direct indication of caspase-3 inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and/or IC50 values of this compound and the common caspase-3 inhibitor Ac-DEVD-CHO against various caspases. This data highlights the lack of specificity of this compound.
| Inhibitor | Target Caspase | Ki / IC50 (nM) | Reference |
| This compound | Caspase-2 | Varies; often similar to Caspase-3 | [1][2] |
| Caspase-3 | 6.5 | [5] | |
| Ac-DEVD-CHO | Caspase-2 | 1710 | [6] |
| Caspase-3 | 0.23 - 4.19 | [4][6] | |
| Caspase-7 | 1.6 - 4.48 | [4][6] | |
| Caspase-8 | 0.597 - 0.92 | [4][6] | |
| Caspase-9 | 1.35 | [4] |
Note: Ki and IC50 values can vary between studies based on experimental conditions.
Key Experimental Protocols
Protocol 1: Caspase Activity Assay Using a Fluorogenic Substrate
This protocol describes how to measure caspase activity in cell lysates, with recommendations for controls to address this compound's off-target effects.
Materials:
-
Cells undergoing apoptosis and control cells.
-
Cell Lysis Buffer: 10 mM Tris (pH 7.5), 130 mM NaCl, 1% Triton-X-100, 10 mM NaPi, 10 mM NaPPi.
-
Protease Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
-
Fluorogenic Caspase Substrate (e.g., Ac-VDVAD-AFC for caspase-2, Ac-DEVD-AFC for caspase-3).
-
Inhibitors: this compound, Ac-DEVD-CHO (for control).
-
96-well black microplate.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your experimental cell population.
-
Harvest both apoptotic and non-apoptotic control cells.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in Cell Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Set up Assay Reactions:
-
In a 96-well plate, add 50-100 µg of cell lysate per well.
-
For inhibitor controls, pre-incubate the lysate with 10 µM this compound or 10 µM Ac-DEVD-CHO for 15 minutes at 37°C.
-
Add the appropriate fluorogenic substrate to a final concentration of 50 µM.
-
Bring the total reaction volume to 100 µl with Protease Assay Buffer.
-
Include wells with lysate only (no substrate) and substrate only (no lysate) as controls.
-
-
Measure Fluorescence:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate time intervals (e.g., every 15 minutes for 1-2 hours) using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC substrates.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate only).
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Compare the rates between untreated lysates and those treated with this compound and Ac-DEVD-CHO to assess the extent of inhibition.
-
Visualizations
Signaling Pathway: Ambiguity in Apoptosis Inhibition
This diagram illustrates how the lack of specificity of this compound can create ambiguity when studying apoptotic pathways.
Caption: this compound inhibits both Caspase-2 and its downstream effector Caspase-3.
Experimental Workflow: Troubleshooting Specificity
This workflow outlines the logical steps a researcher should take to dissect the effects of this compound in their experiments.
Caption: A decision-making workflow for validating the target of this compound.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
determining optimal Ac-VDVAD-CHO incubation time
Welcome to the technical support center for Ac-VDVAD-CHO, a critical tool for researchers studying the role of caspase-2 in various cellular processes. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a reversible inhibitor of caspases. Its primary target is caspase-2, an initiator caspase involved in apoptosis, tumor suppression, and aging.[1][2] The aldehyde group of this compound interacts with the catalytic cysteine residue in the active site of the caspase.[3][4]
Q2: Is this compound specific to caspase-2?
While this compound is widely used as a caspase-2 inhibitor, it is important to note that it also exhibits significant inhibitory activity against caspase-3.[4][5][6][7] This cross-reactivity is a critical consideration in experimental design and data interpretation. For highly specific inhibition of caspase-2, researchers may need to consider alternative inhibitors or use complementary techniques to confirm the role of caspase-2.
Q3: What is the general recommended concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. Concentrations can range from nanomolar to micromolar, and incubation times can vary from a couple of hours to over 24 hours.[8][9] It is strongly recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For use, it is reconstituted in a solvent such as DMSO to create a stock solution. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can reduce its potency.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of apoptosis or other expected downstream effects. | 1. Insufficient incubation time: The inhibitor may not have had enough time to effectively penetrate the cells and inhibit caspase-2. 2. Suboptimal inhibitor concentration: The concentration of this compound may be too low to achieve significant inhibition in your cell type. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the inhibitor. | 1. Perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 8, 12, and 24 hours). 2. Conduct a dose-response experiment with a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM). 3. Ensure the inhibitor has been stored correctly at -20°C and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary. |
| Unexpected or off-target effects observed. | 1. Inhibition of other caspases: this compound is known to inhibit caspase-3, which could lead to off-target effects.[4][5][6][7] 2. Cellular toxicity: High concentrations of the inhibitor or the solvent (e.g., DMSO) may be toxic to the cells. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiment. Consider using a more specific caspase-3 inhibitor as a control to distinguish between caspase-2 and caspase-3-mediated effects.[11] 2. Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments to assess solvent toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. 2. Inconsistent timing of inhibitor addition: The timing of inhibitor addition relative to the apoptotic stimulus can be critical. | 1. Standardize your cell culture and experimental procedures. Ensure cells are at a consistent confluency and passage number for all experiments. 2. Add the inhibitor at a consistent time point in your experimental protocol. Pre-incubation with the inhibitor before applying the apoptotic stimulus is a common practice.[12] |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for this compound against different caspases. Lower Ki values indicate stronger inhibition.
| Caspase Target | Ki Value | Reference(s) |
| Caspase-2 | 1.7 µM | [11] |
| Caspase-3 | 0.23 nM - 1.3 nM | [3][4][11] |
| Caspase-7 | 1.6 nM | [3] |
Note: Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol for Determining Optimal this compound Incubation Time
This protocol outlines a time-course experiment to determine the most effective incubation period for this compound in a cell-based apoptosis assay.
1. Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Caspase-2 activity assay kit (colorimetric or fluorometric)[13][14]
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound in your cell culture medium at the desired final concentration. It is recommended to first perform a dose-response experiment to determine the optimal concentration.
-
Experimental Setup: For the time-course experiment, you will have several sets of wells:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only.
-
Positive Control: Cells treated with the apoptosis-inducing agent and vehicle.
-
Experimental Groups: Cells pre-incubated with this compound for different durations (e.g., 2, 4, 8, 12, 24 hours) before the addition of the apoptosis-inducing agent.
-
-
Inhibitor Incubation: Add the this compound working solution to the designated experimental wells at staggered time points to achieve the desired incubation times.
-
Induction of Apoptosis: After the respective incubation periods with the inhibitor, add the apoptosis-inducing agent to the positive control and all experimental wells. Incubate for the period known to induce apoptosis in your cell line.
-
Cell Lysis: Following the apoptosis induction, lyse the cells according to the protocol provided with your caspase-2 activity assay kit.[14]
-
Caspase-2 Activity Assay:
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13][14]
-
Analysis: Calculate the percentage of caspase-2 inhibition for each incubation time point relative to the positive control. The optimal incubation time is the shortest duration that provides the maximum statistically significant inhibition of caspase-2 activity.
Visualizations
Figure 1. Simplified overview of major caspase activation pathways in apoptosis, highlighting the inhibitory action of this compound on Caspase-2 and its off-target effect on Caspase-3.
Figure 2. Experimental workflow for determining the optimal incubation time for this compound.
Figure 3. A logical troubleshooting guide for experiments using this compound.
References
- 1. Caspase-2 Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Caspase-2 protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bosterbio.com [bosterbio.com]
- 14. content.abcam.com [content.abcam.com]
troubleshooting Ac-VDVAD-CHO assay variability
Welcome to the technical support center for the Ac-VDVAD-CHO assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their caspase-2 activity assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to assay variability and performance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide, and what is its primary application?
This compound is a synthetic pentapeptide that acts as a reversible inhibitor of caspase-2. Its sequence (Val-Asp-Val-Ala-Asp) is an optimal recognition motif for caspase-2.[1] It is commonly used in biochemical assays to measure the activity of caspase-2, an enzyme implicated in cellular processes such as apoptosis and cell cycle regulation.[1][2]
Q2: Is this compound specific to caspase-2?
While this compound is designed based on the preferred cleavage site of caspase-2, it is not entirely specific. It can also be efficiently cleaved by and inhibit other caspases, most notably the executioner caspase, caspase-3.[2][3] This cross-reactivity is a critical consideration when interpreting assay results, and appropriate controls are necessary to distinguish between caspase-2 and caspase-3 activity.[3][4]
Q3: What are the common causes of variability in the this compound assay?
Variability in this assay can arise from several factors, including:
-
Inconsistent sample preparation: Differences in cell lysis, protein concentration, and sample handling can lead to variable results.
-
Pipetting errors: Inaccurate dispensing of reagents, samples, or standards is a frequent source of variability.
-
Temperature fluctuations: Enzyme kinetics are sensitive to temperature. Maintaining a consistent temperature during incubation is crucial.
-
Reagent degradation: Improper storage or handling of the this compound inhibitor, substrate, or other reagents can lead to loss of activity.
-
Instrument settings: Incorrect or inconsistent settings on the fluorometer or spectrophotometer can affect readings.
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the true signal from caspase-2 activity, leading to a low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure that the substrate solution has not auto-hydrolyzed due to improper storage. |
| Non-specific Enzyme Activity | Include a "no-enzyme" control (lysate from untreated, non-apoptotic cells) to determine the background fluorescence from the lysate itself. |
| Substrate Instability | Protect fluorescent substrates from light to prevent degradation and increased background fluorescence.[5] |
| High Endogenous Activity in Serum | If using serum-containing media, be aware that serum can contain caspase-like activity. Run a "no-cell" control with just the culture medium to assess this.[6] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the overall assay conditions.
| Potential Cause | Troubleshooting Step |
| Inactive Caspase-2 | Ensure that the experimental conditions are sufficient to induce apoptosis and activate caspase-2. Include a positive control (e.g., cells treated with a known apoptosis inducer like etoposide) to verify caspase activation. |
| Degraded Substrate or Inhibitor | Verify the storage conditions and age of your this compound and fluorogenic substrate. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Buffer | Ensure the assay buffer has the correct pH (typically 7.2-7.5) and contains a reducing agent like DTT (dithiothreitol), which is essential for caspase activity. |
| Insufficient Incubation Time | Optimize the incubation time. Perform a time-course experiment to determine the point of peak caspase-2 activity. |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are correctly set for the specific fluorophore being used (e.g., AFC: Ex 400 nm, Em 505 nm).[7] |
Issue 3: High Inter-Assay or Intra-Assay Variability (Poor Reproducibility)
Inconsistent results between experiments or within the same experiment can make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique. |
| Inconsistent Cell Number or Protein Concentration | Normalize the assay by ensuring the same number of cells or the same amount of protein from the cell lysate is used in each well. Perform a protein quantification assay (e.g., Bradford or BCA) on your lysates. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near vents or on cold surfaces. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients at the edges of the plate, avoid using the outer wells or fill them with buffer/media without samples. |
Experimental Protocols
Key Reagent Concentrations
The optimal concentrations of substrates and inhibitors should be determined empirically for each experimental system. However, the following table provides common starting points.
| Reagent | Typical Final Concentration | Notes |
| Ac-VDVAD-AFC (Substrate) | 50 µM | AFC (7-amino-4-trifluoromethyl coumarin) is a common fluorophore.[7] |
| Ac-VDVAD-pNA (Substrate) | 200 µM | pNA (p-nitroaniline) is a colorimetric substrate.[8] |
| This compound (Inhibitor) | 10-100 nM | Used as a control to confirm caspase-2 mediated activity. |
| DTT (in Reaction Buffer) | 10 mM | Essential for maintaining the active site cysteine of caspases in a reduced state.[7] |
| Cell Lysate | 50-200 µg protein | The optimal amount should be determined by titration.[7] |
Detailed Methodology: Fluorometric Caspase-2 Assay
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Induce apoptosis in your cell line of choice using an appropriate stimulus. Include an untreated control group.
-
Harvest 1-5 million cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Assay Procedure:
-
Prepare a 2X Reaction Buffer containing 10 mM DTT. This should be made fresh.
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Include the following controls:
-
Blank: 50 µL of Cell Lysis Buffer without lysate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known caspase-2 activator.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with this compound.
-
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of 1 mM Ac-VDVAD-AFC substrate to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated samples to the negative control.
-
Visual Guides
Caspase-2 Activation Pathway
Caption: Key signaling pathway for Caspase-2 activation via the PIDDosome complex.
Experimental Workflow for this compound Assay
Caption: Step-by-step experimental workflow for a typical caspase-2 fluorometric assay.
Logical Troubleshooting Flowchart
Caption: A logical guide to diagnosing common sources of variability in the assay.
References
- 1. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. content.abcam.com [content.abcam.com]
- 8. bosterbio.com [bosterbio.com]
Navigating Caspase Inhibition: A Technical Guide to Minimizing Ac-VDVAD-CHO Cytotoxicity
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical support center designed to address challenges associated with the use of the caspase-2 inhibitor, Ac-VDVAD-CHO. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data on inhibitor selectivity and cytotoxicity, aiming to enhance experimental success and mitigate off-target effects.
A primary concern in utilizing peptide aldehyde inhibitors like this compound is managing their potential cytotoxicity. This guide offers strategies to minimize these effects while maintaining experimental integrity. A key finding highlighted is the non-selective nature of this compound, which exhibits high affinity for both caspase-2 and the executioner caspase-3, a critical consideration for accurate data interpretation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target? this compound is a synthetic, cell-permeable peptide aldehyde designed as an inhibitor of caspase-2. However, it is crucial to note that it also potently inhibits caspase-3, making it a non-selective inhibitor.
2. Why am I observing high levels of cell death in my experiments? High cytotoxicity can stem from several factors:
-
High Concentrations: The inhibitor concentration may be too high for your specific cell line.
-
Off-Target Effects: As a covalent inhibitor, this compound can react with other cellular nucleophiles, particularly other caspases like caspase-3, leading to unintended apoptosis or cellular stress.[1][2]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at certain concentrations.
-
Inhibitor Instability: The peptide aldehyde may degrade in the cell culture medium over long incubation periods, releasing potentially toxic byproducts.
3. How can I reduce the cytotoxicity of this compound?
-
Titrate the Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase-2 activity without causing significant cell death.
-
Minimize Incubation Time: Use the shortest possible incubation time required to achieve the desired inhibition.
-
Use Appropriate Controls: Include a solvent control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent-induced toxicity.
-
Consider a More Selective Inhibitor: If off-target effects are a major concern, consider using a more selective caspase-2 inhibitor if available.
4. What are the signs of off-target effects? Off-target effects can manifest as:
-
Unexpected changes in cell morphology.
-
Induction of apoptosis even when trying to inhibit it.
-
Changes in the expression of unrelated proteins.
5. How should I prepare and store this compound? this compound is typically supplied as a lyophilized powder and should be stored at -20°C. Reconstitute the powder in sterile, high-quality DMSO to create a concentrated stock solution.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cell death in control (untreated) cells. | Cell culture contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for contamination. Use fresh, sterile reagents and maintain aseptic technique. |
| Poor cell health or high passage number. | Use cells with a low passage number and ensure they are healthy and actively dividing before starting the experiment. | |
| Suboptimal culture conditions (e.g., incorrect CO2, temperature, humidity). | Calibrate and maintain incubators and other equipment regularly. Use the recommended medium and supplements for your cell line. | |
| High cytotoxicity observed at the intended inhibitory concentration. | Concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations (e.g., 1 µM to 100 µM). |
| Off-target effects due to non-selective inhibition of other caspases (e.g., caspase-3). | Use the lowest effective concentration possible. Consider using a more selective caspase-2 inhibitor if available. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Run a solvent control to assess its specific toxicity. | |
| Inconsistent or no inhibition of caspase-2 activity. | Incorrect inhibitor concentration. | Verify calculations and dilutions for the stock and working solutions. |
| Degraded inhibitor. | Use a fresh aliquot of the inhibitor. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Insufficient incubation time. | Optimize the incubation time. A time course experiment (e.g., 1, 2, 4, 6 hours) can help determine the optimal duration. | |
| Inefficient cellular uptake. | Ensure the inhibitor is cell-permeable. If not, consider using a permeabilization agent (with appropriate controls for toxicity). | |
| Unexpected changes in cell morphology or phenotype. | Off-target effects of the inhibitor. | Lower the inhibitor concentration. Perform control experiments to identify which off-target pathways might be affected (e.g., western blot for other activated caspases). |
| Cellular stress response to the inhibitor or solvent. | Monitor markers of cellular stress. Ensure optimal cell culture conditions. |
Quantitative Data Summary
Due to the limited availability of direct cytotoxicity data (IC50 values for cell death) for this compound in peer-reviewed literature, the following tables provide key inhibitory constants (Ki) against various caspases to highlight its selectivity profile. For comparison, data for the more selective caspase-3/7 inhibitor, Ac-DEVD-CHO, is also included.
Table 1: Inhibitory Profile of this compound
| Target Caspase | Ki (nM) | Selectivity vs. Caspase-2 | Reference |
| Caspase-2 | ~1.7 (1710 nM) | 1x | [6] |
| Caspase-3 | High Affinity | Non-selective | [7] |
Note: The high affinity for both caspase-2 and caspase-3 underscores the non-selective nature of this compound.
Table 2: Inhibitory Profile of Ac-DEVD-CHO
| Target Caspase | Ki (nM) | Selectivity vs. Caspase-3 | Reference |
| Caspase-3 | 0.23 | 1x | [8][9] |
| Caspase-7 | 1.6 | ~7-fold less than Caspase-3 | [8][9] |
| Caspase-8 | 0.92 | ~4-fold less than Caspase-3 | [10] |
| Caspase-9 | 60 | ~260-fold less than Caspase-3 | [10] |
| Caspase-1 | 18 | ~78-fold less than Caspase-3 | [10] |
| Caspase-2 | 1710 | ~7435-fold less than Caspase-3 | [6] |
Experimental Protocols
1. Protocol for Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 2X stock of this compound in your cell culture medium at various concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, and 0 µM as a no-inhibitor control).
-
Prepare a 2X solvent control with the highest concentration of DMSO that will be used.
-
Remove the old medium from the cells and add 100 µL of the 2X inhibitor or solvent control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
2. Protocol for a Caspase Activity Assay using this compound as an Inhibitor
This protocol outlines the use of this compound in a cell-based assay to inhibit induced caspase activity.
-
Cell Treatment:
-
Seed cells in an appropriate culture plate.
-
Pre-treat the cells with the determined optimal, non-toxic concentration of this compound for 1-2 hours.
-
Induce apoptosis using your desired method (e.g., staurosporine, TNF-α). Include a positive control (apoptosis induction without inhibitor) and a negative control (no apoptosis induction).
-
-
Cell Lysis:
-
After the desired incubation time, harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.[5]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Caspase Activity Measurement:
-
Use a fluorogenic or colorimetric caspase assay kit that utilizes a caspase-2 or caspase-3 substrate (e.g., Ac-VDVAD-AFC or Ac-DEVD-AMC).
-
Incubate the cell lysate with the substrate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Compare the caspase activity in the inhibitor-treated samples to the positive and negative controls to determine the extent of inhibition.
-
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. EarlyTox Cell Viability Assay Kits | Molecular Devices [moleculardevices.com]
Technical Support Center: Optimizing Ac-VDVAD-CHO Concentration
Welcome to the technical support center for the use of Ac-VDVAD-CHO, a potent caspase-2 and caspase-3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound for various cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, cell-permeable pentapeptide aldehyde that acts as a reversible inhibitor of caspases, with primary targets being caspase-2 and caspase-3. It functions by the aldehyde group forming a covalent adduct with the active site cysteine of the caspase, thereby blocking its proteolytic activity. Due to the high similarity in the active sites, this compound can also inhibit other caspases to a lesser extent, with a reported Ki of 1.7 µM for caspase-2.[1][2]
Q2: What is the primary role of caspase-2 in the cell?
Caspase-2 is an initiator caspase involved in several critical cellular processes, including apoptosis (programmed cell death), inflammation, and the maintenance of genomic stability.[3][4] It can be activated in response to various cellular stresses, such as DNA damage, leading to the initiation of downstream signaling cascades that can result in either cell death or cell cycle arrest.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A general recommendation for starting with a new inhibitor is to use a concentration 5 to 10 times higher than its known Ki or IC50 value.[5] For this compound, the IC50 values for caspase-2 and caspase-3 are 46 nM and 15 nM, respectively, in cell-free assays. However, in cell-based assays, higher concentrations are typically required to achieve effective inhibition due to factors like cell permeability and stability. Based on literature for similar peptide aldehyde inhibitors, a starting range of 10 µM to 100 µM is often used for initial experiments.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. It is recommended to prepare a stock solution in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working solution, dilute the stock solution into your cell culture medium immediately before use. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: How long should I pre-incubate my cells with this compound before inducing apoptosis?
The optimal pre-incubation time can vary depending on the cell line and the kinetics of inhibitor uptake. A common starting point is a pre-incubation period of 1 to 2 hours before the addition of the apoptotic stimulus.[1] However, this may need to be optimized for your specific experimental setup.
Caspase-2 Signaling Pathway
The activation of caspase-2 is a tightly regulated process, often initiated by cellular stress signals like DNA damage. A key activation platform is the PIDDosome, a protein complex that facilitates the dimerization and subsequent auto-activation of caspase-2. Once active, caspase-2 can cleave a variety of downstream substrates, leading to distinct cellular outcomes.
Figure 1: Caspase-2 Signaling Pathway. This diagram illustrates the activation of caspase-2 via the PIDDosome complex in response to cellular stress and its subsequent downstream effects, including the induction of apoptosis, cell cycle arrest, and Golgi fragmentation. This compound acts by inhibiting the active form of caspase-2.
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol provides a general framework for determining the effective concentration of this compound for inhibiting caspase-2-mediated apoptosis in a specific cell line.
Materials
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Sterile, high-quality DMSO
-
An apoptosis-inducing agent (e.g., etoposide, staurosporine, TNF-α)
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)
-
Plate reader or flow cytometer
Procedure
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Dose-Response Experiment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. A suggested starting range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "cells alone" control (no inhibitor, no inducer).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except the "cells alone" control.
-
Incubate the plate for a period appropriate for the chosen inducer to induce apoptosis (e.g., 4-24 hours).
-
-
Apoptosis Assessment:
-
At the end of the incubation period, assess the level of apoptosis using your chosen method.
-
For Annexin V/PI staining: Follow the manufacturer's protocol and analyze the cells by flow cytometry.
-
For Caspase-3/7 activity assay: Follow the manufacturer's protocol and measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of apoptotic cells or the relative caspase activity for each inhibitor concentration.
-
Plot the results as a dose-response curve with the inhibitor concentration on the x-axis and the percentage of apoptosis/caspase activity on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits the apoptotic response by 50%. This will be your optimal working concentration for future experiments.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow. This flowchart outlines the key steps for determining the optimal concentration of this compound in a specific cell line.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. The following table provides a summary of reported working concentrations for this compound and similar caspase inhibitors in various contexts.
| Inhibitor | Target | Cell Line / System | Concentration | Reference |
| This compound | Caspase-2/3 | Cell-free assay | 46 nM (IC50 for Casp-2) | [3] |
| This compound | Caspase-2/3 | Cell-free assay | 15 nM (IC50 for Casp-3) | [3] |
| Ac-DEVD-CHO | Caspase-3 | MEFs | 20, 50 µM | [1][2] |
| Ac-DEVD-CHO | Caspase-3 | Daudi B cell lysate | 100 nM | [8] |
| Ac-DEVD-CHO | Caspase-3 | Jurkat cells | 300 µM | [9] |
| Z-VAD-FMK | Pan-caspase | Jurkat cells | 15 µM | [7] |
| Z-VAD-FMK | Pan-caspase | HeLa, A549 cells | 100 µM | [7] |
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide addresses some of the potential problems you might face when using this compound and offers solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of apoptosis | - Inhibitor concentration is too low. - Insufficient pre-incubation time. - Inhibitor has degraded. - Apoptosis is caspase-2 independent in your cell line. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the pre-incubation time (e.g., up to 4 hours).- Use a fresh aliquot of the inhibitor stock solution.- Confirm the involvement of caspase-2 in your apoptotic model using another method (e.g., siRNA knockdown). Consider that in some cell lines, like certain CHO cells, caspase-2 inhibition may have minimal effect on viability.[10] |
| High cell toxicity or off-target effects | - Inhibitor concentration is too high. - Prolonged incubation with the inhibitor. - Solvent (DMSO) toxicity. | - Lower the concentration of this compound based on your dose-response data.- Reduce the incubation time with the inhibitor.- Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle control. |
| Inconsistent or variable results | - Inhibitor instability in culture medium. - Variability in cell health or density. - Inconsistent timing of experimental steps. | - Prepare fresh working solutions of the inhibitor for each experiment.- Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase.- Standardize all incubation times and experimental procedures. |
| Inhibitor precipitation in the medium | - Poor solubility of the inhibitor at the working concentration. | - Ensure the stock solution is fully dissolved in DMSO before diluting in the medium.- Vortex the working solution thoroughly before adding it to the cells.- If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
Troubleshooting Decision Tree
Figure 3: Troubleshooting Decision Tree. This logical diagram guides researchers through common issues encountered when using this compound and suggests potential solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Apoptosis mechanisms related to the increased sensitivity of Jurkat T-cells vs A431 epidermoid cells to photodynamic therapy with the phthalocyanine Pc 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-VDVAD-CHO degradation in long-term experiments
Welcome to the technical support center for the caspase-2 inhibitor, Ac-VDVAD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on troubleshooting potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored for a while. Is it still active?
A1: The stability of this compound in solution is dependent on several factors including the solvent, storage temperature, and frequency of freeze-thaw cycles. While lyophilized peptides are generally stable for years when stored at -20°C and protected from light, solutions are much more susceptible to degradation.[1] For optimal stability in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles as this can significantly decrease the product's stability. If you suspect degradation, it is advisable to perform a positive control experiment to confirm its activity before proceeding with critical experiments.
Q2: I'm observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. What could be the cause?
A2: A decrease in inhibitory effect over time in a cell culture setting can be due to several factors:
-
Chemical Instability: Peptide aldehydes like this compound can be susceptible to degradation in aqueous culture media, especially at 37°C. Potential degradation pathways include oxidation, hydrolysis, and deamidation.[2][3]
-
Cellular Metabolism: Cells may metabolize the inhibitor over time, reducing its effective concentration.
-
Adsorption: The peptide may adsorb to the surface of the culture vessel, lowering its concentration in the media.
-
Inadequate Dosing: The initial concentration of the inhibitor may not be sufficient to maintain inhibition over the entire duration of the experiment. Consider replenishing the inhibitor at regular intervals.
Q3: Can I prepare a stock solution of this compound in water?
A3: While some suppliers indicate that similar peptide inhibitors are soluble in water, for long-term storage, it is generally recommended to dissolve this compound in a sterile, aprotic solvent such as DMSO to minimize hydrolysis.[4] If your experimental conditions require a water-based solution, it is best to prepare it fresh and use it immediately.
Q4: Are there any visible signs of this compound degradation?
A4: Visual inspection is often not a reliable indicator of peptide degradation. While significant degradation might sometimes lead to discoloration (e.g., yellowing) or the appearance of precipitates, the absence of these signs does not guarantee that the inhibitor is fully active.[5] Functional assays are the most reliable way to assess the activity of the inhibitor.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during long-term experiments with this compound.
Problem 1: Loss of Inhibitory Activity
Symptoms:
-
Expected downstream effects of caspase-2 inhibition are diminished or absent over time.
-
Inconsistent results between experiments using different batches or ages of the inhibitor solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound. If possible, compare its activity to the old stock in a control experiment. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| Sub-optimal Storage | Review your storage conditions. Ensure the lyophilized powder is stored at -20°C or -80°C, protected from light and moisture. Store stock solutions at -80°C for long-term use. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, use a method like HPLC to confirm the concentration and purity. |
| Interaction with Media Components | Some components in complex cell culture media may interact with and inactivate the inhibitor. Consider a pilot study to assess the stability of this compound in your specific medium over time. |
Problem 2: Unexpected or Off-Target Effects
Symptoms:
-
Cellular effects are observed that are not consistent with the known function of caspase-2.
-
Increased cell toxicity at concentrations that were previously well-tolerated.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation Products | Degradation of this compound could lead to the formation of byproducts with different biological activities. Analyze the purity of your inhibitor solution using HPLC or mass spectrometry. |
| Contamination | Your stock solution may be contaminated with bacteria or other substances. Use sterile techniques when preparing and handling solutions. Filter-sterilize the solution if appropriate for your application. |
| Non-specific Inhibition | While this compound is a potent caspase-2 inhibitor, it can also inhibit other caspases, such as caspase-3, at higher concentrations. Titrate the inhibitor to determine the lowest effective concentration that is specific for caspase-2 in your experimental system. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity using a Caspase-2 Activity Assay
This protocol allows for the functional assessment of your this compound solution.
Materials:
-
Recombinant active caspase-2 enzyme
-
Caspase-2 fluorogenic substrate (e.g., Ac-VDVAD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Your this compound solution (test sample)
-
Freshly prepared this compound solution (positive control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of your test this compound solution and the fresh positive control solution in assay buffer.
-
In the microplate, add the following to each well:
-
Assay buffer
-
Recombinant active caspase-2
-
Your diluted this compound or the positive control
-
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Add the caspase-2 fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Monitor the fluorescence kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Compare the inhibitory activity of your test solution to the fresh positive control to determine if there has been a loss of activity.
Visualizations
Potential Degradation Pathway of this compound
The aldehyde group in this compound is a key functional group for its inhibitory activity but is also susceptible to oxidation.
Caption: Potential oxidative degradation of this compound.
Experimental Workflow for Troubleshooting Inhibitor Activity
A logical workflow can help diagnose issues with this compound in your experiments.
Caption: Troubleshooting workflow for loss of inhibitor activity.
Factors Influencing this compound Stability
Several interconnected factors can impact the stability of peptide inhibitors in solution.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. genscript.com [genscript.com]
Technical Support Center: Ac-VDVAD-CHO Treatment Protocols
Welcome to the technical support center for Ac-VDVAD-CHO, a reversible peptide aldehyde inhibitor of caspase-2 and caspase-3. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals refine their treatment strategies and overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments with this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic pentapeptide that acts as a reversible inhibitor of caspases, with notable activity against caspase-2 and caspase-3.[1][2] Its aldehyde group interacts with the catalytic cysteine residue in the active site of these caspases, thereby blocking their proteolytic activity.[1] Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation.[3]
Q2: I am not observing the expected inhibition of apoptosis. What are the possible reasons?
Several factors could contribute to a lack of apoptotic inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The optimal concentration of this compound can vary significantly between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific model. As a starting point, you can refer to protocols for the related inhibitor, Ac-DEVD-CHO, which is often used in the 10-100 µM range in cell culture.[4][5]
-
Incubation Time: The pre-incubation time with the inhibitor before inducing apoptosis is critical. A pre-incubation period of 1-2 hours is generally recommended to allow for sufficient cell permeability and target engagement.[4][6]
-
Cell Permeability: While peptide-based inhibitors are often modified for cell permeability, their uptake can still be a limiting factor. Ensure that the inhibitor has sufficient time to enter the cells and reach its target.
-
Alternative Cell Death Pathways: The apoptotic process can be initiated through multiple pathways. If the primary cell death mechanism in your experimental system is not dependent on caspase-2 or caspase-3, this compound may not be effective. Consider investigating the involvement of other caspases or caspase-independent cell death pathways.
-
Inhibitor Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.[4]
Q3: How can I be sure that the observed effects are specific to caspase-2 inhibition, given that this compound also inhibits caspase-3?
The overlapping specificity of this compound for caspase-2 and caspase-3 is a known challenge.[1][7] To dissect the specific role of caspase-2, consider the following approaches:
-
Use of More Selective Inhibitors: If available, utilize more selective caspase-2 inhibitors that have been developed based on the VDVAD sequence but with modifications to reduce caspase-3 activity.[2][8]
-
Genetic Approaches: Employ siRNA or shRNA to specifically knock down caspase-2 expression. This, in combination with this compound treatment, can help elucidate the specific contribution of caspase-2.
-
Activity Assays: Use fluorogenic substrates that are preferentially cleaved by caspase-2 over caspase-3 to measure the specific inhibition of caspase-2 activity in cell lysates.[7]
-
Control Experiments: Include control experiments using a selective caspase-3 inhibitor, such as Ac-DEVD-CHO, to differentiate the effects of caspase-3 inhibition from those of caspase-2.[9]
Q4: I am having trouble with my Western blot for cleaved caspases after treatment. What could be the issue?
Detecting cleaved caspases by Western blot can be challenging due to their transient nature and low abundance. Here are some troubleshooting tips:
-
Timing of Lysate Collection: The peak of caspase cleavage can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for cell lysis after inducing apoptosis.
-
Protein Loading: You may need to load a higher amount of protein (e.g., 100-150 µg) to detect the cleaved fragments.[10]
-
Blocking and Antibody Incubation: The choice of blocking agent (e.g., BSA instead of milk) and the concentration of primary and secondary antibodies can significantly impact the signal. Optimization of these parameters is often necessary.[10]
-
Transfer Conditions: Given the small size of cleaved caspases, be mindful of the transfer time and membrane pore size to prevent the protein from passing through the membrane. A 0.2 µm pore size membrane is often recommended.[10]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide recommended starting concentrations and incubation times based on data for the closely related caspase-3 inhibitor, Ac-DEVD-CHO. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays (Adapted from Ac-DEVD-CHO data)
| Cell Line | Apoptosis Inducer | Recommended Concentration Range | Reference (for Ac-DEVD-CHO) |
| Mouse Embryonic Fibroblasts (MEFs) | TNF | 20-50 µM | [6] |
| Human Primary T cells | Electroporation | ~20 µM | [11] |
| Osteoclasts (OCLs) | RANKL/SIN | 10 µM | [5] |
| Daudi B cells | anti-human Fas antibody | 100 nM (in lysate) | [4] |
Table 2: Recommended Incubation Times for this compound (Adapted from Ac-DEVD-CHO data)
| Experimental Step | Recommended Time | Rationale | Reference (for Ac-DEVD-CHO) |
| Pre-incubation with Inhibitor | 1 - 2 hours | To allow for cell penetration and target engagement before apoptosis induction. | [4][6] |
| Apoptosis Induction | Varies (e.g., 4-24 hours) | Dependent on the specific inducer and cell type. | [4][5] |
| Caspase Activity Assay (in lysate) | 1 - 2 hours | For enzymatic reaction with a fluorogenic substrate. | [4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments involving caspase inhibitors. These protocols are based on established methods for the related inhibitor Ac-DEVD-CHO and should be optimized for use with this compound.
Protocol 1: Inhibition of Apoptosis in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Pre-incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (no treatment). Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Induction of Apoptosis: After the pre-incubation period, add the apoptosis-inducing agent (e.g., staurosporine, TNF-α) to the wells.
-
Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific cell line and apoptosis inducer.
-
Assessment of Apoptosis: Analyze the cells for markers of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a TUNEL assay.
Protocol 2: Caspase-2/-3 Activity Assay in Cell Lysates
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., containing 10 mM Tris-HCl, pH 7.5, 130 mM NaCl, 1% Triton X-100, and protease inhibitors).[4]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the Bradford or BCA assay.
-
Caspase Activity Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[4]
-
Add a caspase-2 or caspase-3 specific fluorogenic substrate (e.g., Ac-VDVAD-AFC for caspase-2, Ac-DEVD-AMC for caspase-3) to the reaction buffer.
-
Add the substrate-containing reaction buffer to each well with the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Increased fluorescence corresponds to higher caspase activity.
Visualizations
Signaling Pathway
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Ac-VDVAD-CHO precipitation in stock solutions
Welcome to the technical support center for Ac-VDVAD-CHO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this caspase-2 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pentapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-2 and caspase-3.[1] Its structure mimics the cleavage site of substrates targeted by these caspases. The aldehyde functional group forms a covalent but reversible bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[1]
Q2: What are the recommended solvents for dissolving this compound?
While specific quantitative solubility data for this compound is not readily published, based on its peptide nature and information available for similar peptide aldehydes like Ac-DEVD-CHO, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing concentrated stock solutions. For final working concentrations in aqueous buffers, it is crucial to perform serial dilutions to avoid precipitation.
Q3: How should I store this compound stock solutions to prevent degradation and precipitation?
For optimal stability, lyophilized this compound should be stored at -20°C, protected from moisture. Once reconstituted in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or for longer-term storage, at -80°C.[2][3][4] Under these conditions, the stock solution in DMSO is generally stable for at least one month at -20°C and up to six months at -80°C.[3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving peptide aldehydes like this compound in aqueous buffers is generally not recommended due to their limited aqueous solubility, which can lead to precipitation. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer to the final desired concentration.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in stock or working solutions can be a frustrating issue. The following guide provides potential causes and solutions to help you resolve this problem.
| Symptom | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO to the lyophilized powder. | Low-quality or wet DMSO: The presence of water in DMSO can significantly reduce the solubility of hydrophobic peptides. | 1. Use fresh, high-quality, anhydrous DMSO. 2. Ensure the DMSO has been stored properly to prevent water absorption. |
| Precipitate appears after storing the DMSO stock solution at -20°C or -80°C. | Concentration is too high: The concentration of the stock solution may exceed the solubility limit of this compound in DMSO at low temperatures. | 1. Prepare a less concentrated stock solution. 2. Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution.[3] |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer (e.g., cell culture media, PBS). | Poor aqueous solubility and aggregation: The peptide is likely precipitating out of the aqueous solution upon dilution. The final concentration in the aqueous buffer may still be too high. | 1. Increase the rate of mixing during dilution. 2. Perform serial dilutions rather than a single large dilution. 3. Consider using a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) in the final aqueous buffer, if compatible with your experiment. 4. Decrease the final working concentration of this compound. |
| Precipitate is observed in the final experimental setup over time. | Interaction with components in the buffer or media: Salts, proteins (especially in serum), or other components in complex media can reduce the solubility of the peptide. | 1. If possible, reduce the serum concentration in cell culture experiments during the treatment period. 2. Test the solubility of this compound in simpler buffer systems to identify problematic components. |
Solubility of a Similar Peptide Aldehyde (Ac-DEVD-CHO) in Various Solvents
The following table provides solubility data for the related caspase inhibitor, Ac-DEVD-CHO, which can serve as a useful reference.
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Ethanol | ≥ 30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Data sourced from publicly available information for Ac-DEVD-CHO and should be used as a general guideline.[5]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the powder.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 502.5 g/mol . For 1 mg of peptide, you would add approximately 199 µL of DMSO.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved.
-
If dissolution is slow, gentle warming of the solution to 37°C for a short period (5-10 minutes) can be attempted. Do not overheat. Sonication can also be used to aid dissolution.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]
-
Visualization of the Caspase-2 Activation Pathway
The following diagram illustrates a simplified signaling pathway for the activation of Caspase-2 in response to cellular stress, such as DNA damage.
Caption: Simplified workflow of Caspase-2 activation via the PIDDosome complex.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Addressing the Lack of Ac-VDVAD-CHO Specificity
Welcome to the technical support center for caspase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with the use of caspase inhibitors in their experiments. This guide focuses on the commonly used caspase-2 inhibitor, Ac-VDVAD-CHO, and its known lack of specificity.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to specifically inhibit caspase-2 in my experiments, but I am observing effects that could be attributed to the inhibition of other caspases. Why is this happening?
A1: this compound, while widely cited as a caspase-2 inhibitor, exhibits significant cross-reactivity with other caspases, most notably caspase-3. This lack of specificity is a known issue and can lead to ambiguous or misleading results. The active sites of many caspases are highly similar, making the design of truly specific inhibitors challenging.[1][2]
Q2: How significant is the off-target inhibition of other caspases by this compound?
A2: The off-target inhibition is substantial. For instance, this compound can inhibit caspase-3 with a potency similar to or even greater than its inhibition of caspase-2.[1][2] This means that at concentrations intended to inhibit caspase-2, you are likely also inhibiting caspase-3 and potentially other caspases.
Q3: What are the potential consequences of this lack of specificity in my experiments?
A3: The primary consequence is the misinterpretation of your data. If you observe a reduction in apoptosis or another cellular process after treatment with this compound, you cannot definitively attribute this effect to the inhibition of caspase-2 alone. It could be due to the inhibition of caspase-3, which is a key executioner caspase, or a combination of effects on multiple caspases.
Q4: Are there more specific inhibitors available for caspase-2?
A4: Yes, researchers have been developing more selective caspase-2 inhibitors. Some promising alternatives include peptidomimetics derived from the VDVAD sequence with modifications at the P2 position, such as LJ2a and LJ3a, which show significantly higher selectivity for caspase-2 over caspase-3. Another example is AcVDV(Dab)D-CHO, which has demonstrated up to 27.7-fold selectivity for caspase-2 over caspase-3.[1]
Troubleshooting Guide: this compound Off-Target Effects
If you suspect that the lack of this compound specificity is affecting your results, here are some troubleshooting steps and experimental controls you can implement.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly strong inhibition of apoptosis. | This compound is inhibiting the executioner caspase-3 in addition to caspase-2. | 1. Perform a dose-response curve: Determine the IC50 of this compound for both caspase-2 and caspase-3 activity in your experimental system. 2. Use a more selective inhibitor: Switch to a more specific caspase-2 inhibitor (see Table 2). 3. Use a caspase-3 specific inhibitor as a control: Compare the effects of this compound with a highly selective caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to delineate the contribution of caspase-3 inhibition.[3][4] |
| Conflicting results with genetic knockdowns. | Your results with this compound do not align with data from caspase-2 siRNA or knockout models. This could be due to the inhibitor's off-target effects that are not present in the genetic models. | 1. Validate your inhibitor: Perform in vitro caspase activity assays with recombinant caspases to confirm the inhibitory profile of your batch of this compound. 2. Combine approaches: Use this compound in your caspase-2 knockdown or knockout cells. If the inhibitor still produces an effect, it is likely due to off-target inhibition. |
| Inconsistent results across different cell lines. | Cell lines can have varying expression levels of different caspases. The observed effect of this compound may depend on the relative abundance of caspase-2 and its off-target caspases. | 1. Profile caspase expression: Determine the relative protein levels of caspase-2 and caspase-3 in your cell lines using Western blotting. 2. Titrate the inhibitor for each cell line: Perform a dose-response curve in each cell line to establish the optimal concentration for maximizing caspase-2 inhibition while minimizing off-target effects. |
Data Presentation: Inhibitor Specificity Comparison
The following tables summarize the inhibitory constants (Ki or IC50) of this compound and more selective alternatives against various caspases. Lower values indicate higher potency.
Table 1: Inhibitory Profile of this compound
| Caspase | Ki or IC50 (nM) | Reference |
| Caspase-2 | 46 | [5] |
| Caspase-3 | 15 | [5] |
Note: Values can vary between studies and assay conditions.
Table 2: Comparison of Selective Caspase-2 Inhibitors
| Inhibitor | Caspase-2 Ki (nM) | Caspase-3 Ki (nM) | Selectivity (Casp3 Ki / Casp2 Ki) | Reference |
| AcVDV(Dab)D-CHO | - | - | 27.7-fold vs Casp3 | [1] |
| LJ3a | - | - | ~1000-fold higher inactivation rate on Casp2 vs Casp3 | [6] |
Note: Direct Ki comparisons for all compounds were not available in a single source. The provided data highlights the improved selectivity of these alternative inhibitors.
Experimental Protocols
Protocol 1: In Vitro Caspase Activity Assay to Determine Inhibitor Specificity
This protocol describes how to determine the IC50 of an inhibitor for different caspases using purified recombinant enzymes and a fluorogenic substrate.
Materials:
-
Recombinant active caspase-2 and caspase-3 enzymes
-
This compound and other inhibitors of interest
-
Caspase-2 substrate (e.g., Ac-VDVAD-AFC)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of this compound and other test inhibitors in the assay buffer.
-
Prepare enzyme solutions: Dilute the recombinant caspase-2 and caspase-3 to a working concentration in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Add inhibitor and enzyme to the plate: To each well, add 50 µL of the diluted inhibitor, followed by 50 µL of the diluted enzyme. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Pre-incubate: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 100 µL of the appropriate fluorogenic substrate to each well.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC substrates) every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Caspase Activity Assay
This protocol measures caspase activity in cell lysates to assess the in-cell effectiveness and specificity of an inhibitor.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound and other inhibitors
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-2 and Caspase-3 fluorogenic substrates
-
96-well black microplate
-
Fluorometric plate reader
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce apoptosis: Add the apoptosis-inducing agent and incubate for the desired time.
-
Prepare cell lysates:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Determine protein concentration: Measure the protein concentration of each lysate.
-
Perform caspase assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells for caspase-2 and caspase-3 activity measurements.
-
Add the appropriate fluorogenic substrate to each well.
-
Measure fluorescence as described in Protocol 1.
-
-
Data analysis: Normalize caspase activity to the protein concentration and compare the inhibition of caspase-2 and caspase-3 activity at different inhibitor concentrations.
Visualizations
Caption: Caspase signaling pathways and the inhibitory action of this compound.
Caption: Workflow for assessing caspase inhibitor specificity in cells.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics — IPCure [ipcure.life]
improving the efficiency of Ac-VDVAD-CHO inhibition
Welcome to the technical support center for Ac-VDVAD-CHO, a reversible peptide aldehyde inhibitor of caspase-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the efficiency of caspase-2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic, cell-permeable pentapeptide with the sequence N-Acetyl-Val-Asp-Val-Ala-Asp-CHO. It is designed to competitively and reversibly inhibit the activity of caspase-2, an initiator caspase involved in certain apoptotic and inflammatory pathways. The aldehyde group (-CHO) acts as a "warhead" that forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase.
Q2: What is the mechanism of caspase-2 activation?
Caspase-2 is activated through proximity-induced dimerization, often on a protein platform. The best-characterized activation complex is the PIDDosome. In response to stimuli like DNA damage, the protein PIDD (p53-induced death domain protein) recruits the adaptor protein RAIDD, which in turn recruits pro-caspase-2 monomers. This clustering facilitates their dimerization and subsequent auto-activation.
Q3: Is this compound specific to caspase-2?
No, this compound is not entirely specific for caspase-2. Due to the conserved nature of the active site among caspases, it can exhibit significant cross-reactivity, particularly with caspase-3.[1] This is a critical consideration when interpreting experimental results.
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. To prepare a stock solution, reconstitute the powder in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide aldehyde. Store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Caspase-2 Activity
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | The aldehyde group in this compound is susceptible to oxidation and hydrolysis. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid prolonged incubation in aqueous buffers or culture media before adding to the experimental system. |
| Insufficient Inhibitor Concentration | The optimal concentration can vary between in vitro assays and cell-based experiments, and between different cell types. Perform a dose-response experiment to determine the effective concentration range for your specific system. Typical starting concentrations for cell-based assays range from 10 µM to 100 µM. |
| Incorrect Timing of Inhibitor Addition | For cell-based assays, pre-incubating the cells with this compound before inducing apoptosis is often necessary for the inhibitor to permeate the cells and reach its target. An incubation time of 1-2 hours prior to treatment is a common starting point. |
| Low Caspase-2 Expression or Activation | Confirm that your experimental model expresses sufficient levels of caspase-2 and that the apoptotic stimulus you are using effectively activates it. You can assess pro-caspase-2 levels and the presence of cleaved (active) caspase-2 by Western blot. |
Issue 2: Off-Target Effects Observed
| Potential Cause | Recommended Solution |
| Cross-reactivity with other Caspases | This compound is known to inhibit other caspases, notably caspase-3.[1] To confirm that the observed effects are due to caspase-2 inhibition, consider using a secondary method, such as siRNA or shRNA knockdown of caspase-2, as an orthogonal approach. Also, include a more selective caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a control to differentiate the effects. |
| Non-specific Peptide Effects | At high concentrations, peptides can sometimes induce non-specific cellular responses. Include a control peptide with a similar composition but with a modified, inactive warhead (e.g., a carboxylate instead of an aldehyde) to rule out non-specific effects of the peptide backbone. |
Quantitative Data: Inhibitor Specificity
The following table summarizes the inhibitory constants (Ki) of this compound against human caspase-2 and caspase-3, highlighting the potential for off-target inhibition. Lower Ki values indicate stronger inhibition.
| Inhibitor | Target Caspase | Ki (nM) | Fold Selectivity (Caspase-3 / Caspase-2) |
| This compound | Caspase-2 | 2.7 ± 0.3 | \multirow{2}{*}{0.74} |
| Caspase-3 | 2.0 ± 0.1 |
Data adapted from Maillard et al., ACS Pharmacology & Translational Science, 2022.[1]
Experimental Protocols
Protocol 1: In Vitro Caspase-2 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on recombinant human caspase-2 using a fluorogenic substrate.
Materials:
-
Recombinant active human caspase-2
-
This compound
-
Caspase-2 substrate (e.g., Ac-VDVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm for AFC)
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the dose-response curve.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of recombinant caspase-2 to the various concentrations of this compound. Include a "no inhibitor" control. Bring the total volume to 50 µL with Assay Buffer.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the caspase-2 substrate (e.g., Ac-VDVAD-AFC at a final concentration of 50 µM) to each well to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Inhibition of Apoptosis in Cell Culture
This protocol provides a general workflow for using this compound to inhibit caspase-2-mediated apoptosis in a cell culture model.
Materials:
-
Cells of interest plated in appropriate culture vessels
-
This compound stock solution in DMSO
-
Apoptosis-inducing agent
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, or a caspase activity assay kit)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.
-
Inhibitor Pre-incubation: Prepare the desired final concentration of this compound in complete culture medium. A typical starting concentration is 20-50 µM. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO only).
-
Incubate: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for inhibitor uptake.
-
Induce Apoptosis: Add the apoptosis-inducing agent to the wells at its predetermined optimal concentration. Include a "no treatment" control and a "stimulus only" control.
-
Incubate: Continue to incubate the cells for the desired period for the apoptotic stimulus to take effect (this can range from a few hours to 24 hours or more, depending on the stimulus and cell type).
-
Assess Apoptosis: Harvest the cells (both adherent and floating) and assess the level of apoptosis using your chosen method (e.g., flow cytometry for Annexin V/PI staining, or a cellular caspase activity assay) following the manufacturer's instructions.
-
Data Analysis: Compare the levels of apoptosis in the cells treated with the stimulus alone versus those pre-treated with this compound to determine the extent of inhibition.
Visualizations
Signaling Pathway: Caspase-2 Activation via the PIDDosome
References
Technical Support Center: Ac-VDVAD-CHO Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with the caspase-2 inhibitor, Ac-VDVAD-CHO.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I not observing the expected inhibition of apoptosis after treating my cells with this compound?
Possible Causes & Solutions:
-
Inhibitor Concentration is Too Low: The effective concentration of this compound can vary between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Start with a range of concentrations based on literature, if available for your cell type.
-
Inhibitor Instability: this compound, like other peptide aldehydes, can have limited stability in solution and cell culture media.
-
Actionable Solution: Prepare fresh stock solutions in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. When diluting into aqueous buffers or media, use it immediately. Consider the half-life of the compound in your experimental timeframe.
-
-
Cell Permeability Issues: While generally cell-permeable, the efficiency of uptake can differ between cell types.
-
Actionable Solution: If poor permeability is suspected, consider using a higher concentration or a different delivery method if available. However, be mindful of potential off-target effects at higher concentrations.
-
-
Caspase-2 is Not the Primary Initiator Caspase in Your Apoptotic Model: The apoptotic pathway induced by your specific stimulus may not be predominantly mediated by caspase-2.
-
Actionable Solution: Confirm the involvement of caspase-2 in your experimental system. This can be done by measuring caspase-2 activation using a specific fluorogenic substrate (other than VDVAD-based substrates if possible) or by western blot analysis of caspase-2 cleavage. Consider using other caspase inhibitors to identify the key players in your apoptotic pathway.
-
Question: I am observing unexpected or off-target effects in my experiment. What could be the cause?
Possible Causes & Solutions:
-
Cross-reactivity with other Caspases: A significant pitfall of this compound is its cross-reactivity with other caspases, most notably caspase-3.[1][2] The VDVAD sequence is efficiently cleaved by executioner caspases like caspase-3.[3]
-
Actionable Solution: To confirm that the observed effects are due to caspase-2 inhibition, it is crucial to include appropriate controls. Consider using a more specific caspase-2 substrate for activity assays if available.[4] Alternatively, using siRNA to specifically knock down caspase-2 can help validate the inhibitor's on-target effects. When interpreting data, always consider the possibility of concomitant caspase-3 inhibition.
-
-
Toxicity at High Concentrations: Like many chemical inhibitors, high concentrations of this compound can induce non-specific cellular toxicity.
-
Actionable Solution: Always perform a toxicity assay (e.g., MTT or LDH assay) to determine the non-toxic working concentration range of this compound for your specific cell line.
-
Question: How can I verify that this compound is actively inhibiting caspase-2 in my cells?
Verification Methods:
-
Direct Measurement of Caspase-2 Activity: Pre-treat your cells with this compound before inducing apoptosis. Then, prepare cell lysates and measure caspase-2 activity using a fluorogenic or colorimetric assay. A significant reduction in caspase-2 activity in the treated sample compared to the untreated control indicates successful inhibition.
-
Western Blot Analysis: Analyze the cleavage of known caspase-2 substrates by western blot. Pre-treatment with this compound should prevent or reduce the cleavage of these substrates. For example, you can monitor the cleavage of Bid, a known downstream target of caspase-2.[3]
-
Control Experiments: Include a negative control (vehicle-treated cells) and a positive control (apoptosis-induced cells without inhibitor) in every experiment. This will help you to accurately assess the inhibitory effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the compound from light.
Q2: What is the typical working concentration for this compound in cell culture?
The optimal working concentration can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is highly recommended to perform a dose-response curve to determine the effective and non-toxic concentration for your specific experimental setup. Based on data for similar peptide aldehyde inhibitors, a starting range of 10-100 µM can be considered for initial experiments.
Q3: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible inhibitor. The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase.
Q4: How specific is this compound for caspase-2?
This compound is not highly specific for caspase-2 and exhibits significant cross-reactivity with caspase-3.[1][2] This is a critical consideration when designing experiments and interpreting results. The VDVAD peptide sequence, while a substrate for caspase-2, is also efficiently recognized and cleaved by caspase-3.[3][4][5]
Data Presentation
Table 1: Selectivity of this compound and Related Peptide Inhibitors
| Inhibitor | Target Caspase | Ki (nM) | Cross-reactivity | Reference |
| This compound | Caspase-2 | Varies | High with Caspase-3 | [1][2] |
| Ac-DEVD-CHO | Caspase-3 | ~0.23 | Low with Caspase-2 | [6] |
Note: The Ki value for this compound can vary depending on the assay conditions. The key takeaway is its comparable affinity for both caspase-2 and caspase-3 in many systems.
Experimental Protocols
Protocol 1: General Procedure for Assessing Caspase-2 Inhibition in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Apoptosis Induction: Induce apoptosis using your chosen stimulus (e.g., etoposide, staurosporine).
-
Incubation: Incubate for a time period sufficient to induce a measurable apoptotic response in the positive control group.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Caspase-2 Activity Assay:
-
Add the cell lysate to a reaction buffer containing a caspase-2 specific fluorogenic or colorimetric substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence or absorbance at appropriate wavelengths using a plate reader.
-
-
Data Analysis: Calculate the percentage of caspase-2 inhibition for each concentration of this compound relative to the apoptosis-induced control without the inhibitor.
Mandatory Visualization
Diagram 1: Caspase-2 Activation via the PIDDosome Pathway
Caption: Caspase-2 activation is initiated by cellular stress, leading to the formation of the PIDDosome complex.
Diagram 2: Experimental Workflow for Validating this compound Activity
Caption: A logical workflow for testing the efficacy of the this compound inhibitor in a cell-based assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Ac-VDVAD-CHO and Novel Caspase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate enzyme inhibitors is paramount for elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comparative analysis of the well-established caspase inhibitor, Ac-VDVAD-CHO, and emerging novel caspase inhibitors, supported by experimental data and detailed protocols.
Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling cascades of apoptosis (programmed cell death) and inflammation. Their precise regulation is critical for normal cellular function, and their dysregulation is implicated in a host of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective caspase inhibitors is of significant interest for both basic research and clinical applications.
This guide focuses on the comparative analysis of this compound, a peptide-based inhibitor, with other peptidic and novel non-peptidic caspase inhibitors. We present quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Performance Comparison of Caspase Inhibitors
The efficacy and selectivity of caspase inhibitors are typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values against a panel of caspases. This compound is recognized as a potent inhibitor of caspase-2 and also exhibits inhibitory activity against caspase-3.[1][2] The following table summarizes the inhibitory activities of this compound and other caspase inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Type | Target Caspase(s) | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | Peptide Aldehyde | Caspase-2, Caspase-3 | 6.5 (Caspase-3)[1] | - | Potent against Caspase-2 and Caspase-3.[1][2] |
| Ac-DEVD-CHO | Peptide Aldehyde | Caspase-3, Caspase-7 | 0.23 (Caspase-3), 1.6 (Caspase-7)[3] | - | Potent inhibitor of caspase-3 and -7, with weaker inhibition of caspase-2 (Ki = 1700 nM).[4] |
| Ac-DNLD-CHO | Peptide Aldehyde | Caspase-3 | 0.68 (Kiapp) | 9.89 | Highly selective for caspase-3 over caspase-7, -8, and -9. |
| Isatin Sulfonamides | Non-peptidic | Caspase-3, Caspase-7 | - | 5.6 - 15.4 (Caspase-3), 3.8 - 12.3 (Caspase-7)[5] | Potent and selective for effector caspases-3 and -7.[5] |
| Anilinoquinazolines | Non-peptidic | Inducers of Apoptosis | - | EC50 of 18 nM (caspase activation in cells)[6][7] | Induce apoptosis, but direct IC50 values against specific caspases are not extensively reported.[6][7] |
Signaling Pathways of Apoptosis
Understanding the signaling pathways in which caspases operate is crucial for interpreting the effects of their inhibitors. Apoptosis is primarily mediated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.
Experimental Protocols
A robust and reproducible experimental protocol is essential for the accurate assessment of caspase inhibitor performance. The following is a detailed methodology for a fluorometric caspase activity assay, a common method for quantifying caspase inhibition.
Objective: To determine the IC50 value of a test inhibitor against a specific caspase.
Materials:
-
Recombinant active caspase (e.g., caspase-2, caspase-3)
-
Caspase-specific fluorogenic substrate (e.g., Ac-VDVAD-AFC for caspase-2, Ac-DEVD-AFC for caspase-3)
-
Test inhibitor (e.g., this compound, novel inhibitor)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the recombinant caspase in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Recombinant caspase
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to each well to initiate the reaction.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces caspase activity by 50%, by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The selection of a caspase inhibitor should be guided by the specific research question, considering factors such as potency, selectivity, and cell permeability. This compound remains a valuable tool for studying caspase-2 and, to some extent, caspase-3. However, the development of novel, highly selective inhibitors, including both peptide-based and non-peptidic small molecules, offers researchers a more refined toolkit to dissect the complex roles of individual caspases in health and disease. The methodologies and data presented in this guide are intended to aid researchers in making informed decisions for their experimental designs and to contribute to the advancement of caspase-related research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Ac-VDVAD-CHO Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ac-VDVAD-CHO is a potent, cell-permeable peptide aldehyde inhibitor of caspases, with primary targets being caspase-2 and caspase-3.[1] Its mechanism of action involves the formation of a reversible covalent bond between its aldehyde group and the catalytic cysteine residue within the active site of these proteases.[2] Confirmation of its engagement with these specific cellular targets is crucial for the validation of its biological effects in research and drug development.
This guide provides a comparative overview of this compound and other commonly used caspase inhibitors, supported by experimental data. It also details methodologies for key experiments to confirm target engagement in a cellular context.
Product Performance Comparison
The following tables summarize the inhibitory activity of this compound in comparison to other widely used caspase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various studies and should be considered as representative. For direct comparison, it is always recommended to perform head-to-head analysis under identical experimental conditions.
| Inhibitor | Target Caspases | IC50 / Ki (nM) | Notes |
| This compound | Caspase-2, Caspase-3 | IC50: ~46 (Caspase-2), ~15 (Caspase-3) | Potent inhibitor of both caspase-2 and caspase-3, making it a valuable tool for studying pathways involving these caspases.[1] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Ki: ~0.23 (Caspase-3), ~1.6 (Caspase-7) | Highly potent and selective inhibitor for caspase-3 and -7, with weak inhibition of caspase-2 (Ki = 1700 nM).[3][4] |
| Z-VAD-FMK | Pan-caspase | Broad-spectrum | A cell-permeable, irreversible pan-caspase inhibitor. It effectively blocks apoptosis induced by various stimuli. Note that it is a less potent inhibitor of caspase-2. |
Table 1: Comparison of IC50 and Ki values for common caspase inhibitors.
| Caspase | This compound | Ac-DEVD-CHO | Z-VAD-FMK |
| Caspase-1 | - | Weak | Potent |
| Caspase-2 | Potent | Very Weak | Weak |
| Caspase-3 | Potent | Very Potent | Potent |
| Caspase-4 | - | - | Potent |
| Caspase-5 | - | - | Potent |
| Caspase-6 | - | Weak | Potent |
| Caspase-7 | - | Potent | Potent |
| Caspase-8 | - | Weak | Potent |
| Caspase-9 | - | Weak | Potent |
| Caspase-10 | - | - | Potent |
Signaling Pathway
The following diagram illustrates the central role of caspase-2 and caspase-3 in apoptotic signaling pathways. This compound can be utilized to probe the involvement of these specific caspases in these cellular processes.
Caption: Caspase activation cascade.
Experimental Workflow for Target Engagement Confirmation
To robustly confirm that this compound is engaging its intended targets (caspase-2 and/or caspase-3) within a cellular context, a multi-faceted approach is recommended. The following workflow outlines a logical sequence of experiments.
Caption: Target engagement workflow.
Experimental Protocols
Caspase Activity Assay (Colorimetric)
This assay measures the activity of specific caspases by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cells treated with this compound and an appropriate apoptotic stimulus.
-
Untreated and vehicle-treated control cells.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Caspase-2 substrate: Ac-VDVAD-pNA (p-nitroanilide).
-
Caspase-3 substrate: Ac-DEVD-pNA.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the specific caspase substrate (Ac-VDVAD-pNA for caspase-2 or Ac-DEVD-pNA for caspase-3) to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the this compound-treated samples to the untreated and vehicle-treated controls. A significant decrease in absorbance in the treated samples indicates inhibition of caspase activity and thus, target engagement.
-
Western Blotting for Cleaved Caspases and Substrates
This method visualizes the inhibition of caspase activation by detecting the levels of cleaved (active) caspases and the cleavage of their downstream substrates.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cleaved caspase-2, anti-cleaved caspase-3, anti-PARP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
A decrease in the signal for cleaved caspase-3 and cleaved PARP in the this compound-treated samples compared to the apoptotic control confirms target engagement and inhibition of the caspase cascade.
-
Live-Cell Imaging with Fluorescently Labeled Inhibitors
This technique allows for the direct visualization of caspase activity and its inhibition in living cells.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
FAM-VDVAD-FMK (a green fluorescently labeled, irreversible caspase-2 inhibitor).
-
Hoechst 33342 or other nuclear stain.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
Induce apoptosis using a suitable stimulus.
-
-
Labeling:
-
Add FAM-VDVAD-FMK to the cell culture medium at the recommended concentration.
-
Incubate for 1 hour at 37°C.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Add a nuclear stain like Hoechst 33342 for 10-15 minutes.
-
Wash the cells again with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the green (FAM) and blue (Hoechst) channels.
-
-
Data Analysis:
-
Apoptotic cells will exhibit green fluorescence due to the binding of FAM-VDVAD-FMK to active caspases. In cells pre-treated with this compound, a significant reduction in green fluorescence intensity compared to the apoptotic control indicates that this compound has engaged and inhibited the target caspases.
-
References
A Comparative Guide to the Neuroprotective Effects of Ac-VDVAD-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of the caspase-2 inhibitor, Ac-VDVAD-CHO, with other well-established caspase inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting the appropriate tools for their neurological studies.
Introduction to Caspase Inhibition in Neuroprotection
Neuronal apoptosis, or programmed cell death, is a critical process in the pathogenesis of various neurodegenerative diseases and ischemic brain injury.[1] Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[1] Caspase-2 is an initiator caspase that has been implicated in neuronal apoptosis triggered by stimuli such as oxidative stress and withdrawal of neurotrophic factors.[2][3] Its activation can lead to the initiation of the mitochondrial apoptosis pathway.[4] Therefore, inhibition of caspase-2 presents a promising therapeutic strategy for neuroprotection.
This compound is a synthetic pentapeptide aldehyde that acts as a reversible inhibitor of caspase-2 and caspase-3.[5] Its aldehyde group forms a covalent bond with the cysteine residue in the active site of these caspases, thereby blocking their activity.[5] This guide compares the efficacy of this compound with other caspase inhibitors, namely the broad-spectrum pan-caspase inhibitor z-VAD-fmk and the more selective caspase-3/7 inhibitor Ac-DEVD-CHO.
Comparative Efficacy of Caspase Inhibitors
The following tables summarize the available quantitative data on the inhibitory constants and neuroprotective effects of this compound and its alternatives. It is important to note that a direct head-to-head comparison in a single study is often unavailable; therefore, data from different studies are presented, and experimental contexts are provided where possible.
Table 1: Inhibitor Specificity and Potency (Ki values)
| Inhibitor | Primary Target(s) | Ki (nM) for Caspase-2 | Ki (nM) for Caspase-3 | Ki (nM) for Caspase-7 | Source(s) |
| This compound | Caspase-2, Caspase-3 | Not explicitly found | High affinity (exact Ki not specified) | Not specified | [6] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 1700 (weak inhibition) | 0.23 | 1.6 | [7][8] |
| z-VAD-fmk | Pan-caspase inhibitor | Inhibits | Inhibits | Inhibits | [9][10] |
Table 2: Neuroprotective Effects in In Vitro and In Vivo Models
| Inhibitor | Model System | Neurotoxic Insult | Outcome Measure | Neuroprotective Effect | Source(s) |
| This compound | Not directly available in searched literature | - | - | - | - |
| Ac-DEVD-CHO | Cortical neurons | Amyloid-β (25-35) | Cell Viability (MTT assay) | Dose-dependent increase in cell viability | [2] |
| Ac-DEVD-CHO | Neuronal PC12 cells | Activated microglia | Cell Viability (LDH assay) | Significant increase in neuronal survival | [11] |
| z-VAD-fmk | Cultured mouse cortical neurons | Staurosporine, Serum removal | Apoptosis | Attenuated neuronal apoptosis | [10][12] |
| z-VAD-fmk | Rat model of focal cerebral ischemia | Middle cerebral artery occlusion | Infarct volume | Significant reduction in infarct volume | [3] |
| z-VAD-fmk | Rat model of radiation-induced brain injury | Irradiation | TUNEL-positive cells | Reduced number of apoptotic cells | [9] |
Signaling Pathways
The following diagram illustrates the central role of caspase-2 in the mitochondrial pathway of apoptosis, a key target for neuroprotective interventions.
Caption: Caspase-2 mediated mitochondrial apoptosis pathway.
Experimental Workflows and Protocols
To aid in the experimental validation of neuroprotective compounds, detailed protocols for key assays are provided below.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating neuroprotective agents.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from established methods for assessing cell viability in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture
-
Neurotoxic agent
-
Caspase inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate reader
Procedure:
-
Seed primary neurons in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and differentiate for the appropriate time.
-
Induce neurotoxicity by adding the desired agent to the culture medium.
-
Concurrently or pre-treat the cells with various concentrations of the caspase inhibitor. Include appropriate vehicle controls.
-
Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Assessment of Apoptosis by Hoechst Staining
This protocol outlines the procedure for visualizing nuclear morphology changes characteristic of apoptosis.
Materials:
-
Treated primary neuronal cultures on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium or add PBS to the wells for imaging.
-
Visualize the cells using a fluorescence microscope with a UV filter.
-
Apoptotic cells will exhibit condensed and fragmented nuclei, while healthy cells will have uniformly stained, round nuclei.
-
Quantify apoptosis by counting the percentage of apoptotic nuclei relative to the total number of nuclei in several random fields.
Protocol 3: Caspase Activity Assay
This protocol describes a fluorometric method to measure caspase activity in cell lysates.
Materials:
-
Treated neuronal cell pellets
-
Cell lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent)
-
Assay buffer (e.g., containing HEPES, glycerol, and DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Collect cell pellets by centrifugation after treatment.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.
-
Calculate the caspase activity based on the rate of fluorescence increase and normalize to the protein concentration.
Conclusion
This compound is a valuable tool for investigating the role of caspase-2 in neuronal apoptosis. However, its cross-reactivity with caspase-3 necessitates careful interpretation of results. For studies requiring more specific targeting, researchers should consider newer, more selective caspase-2 inhibitors or utilize genetic approaches to complement pharmacological studies. The pan-caspase inhibitor z-VAD-fmk remains a robust tool for determining the overall involvement of caspases in a cell death paradigm, while Ac-DEVD-CHO is useful for specifically probing the caspase-3/7 pathway. The selection of an appropriate inhibitor will depend on the specific research question and the experimental model. The protocols and data presented in this guide are intended to assist researchers in making informed decisions for their neuroprotection studies.
References
- 1. [Involvement of caspase on apoptosis in ischemia-induced neuronal cell death: usefulness of caspase inhibitors for stroke therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Caspase inhibitors protect against neuronal apoptosis induced by cerebrospinal fluid from multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ac-VDVAD-CHO versus RNAi for Caspase-2 Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of caspase-2 modulation, the choice between small molecule inhibitors and genetic knockdown tools is a critical decision. This guide provides an objective comparison of two prominent methods: the peptide aldehyde inhibitor Ac-VDVAD-CHO and RNA interference (RNAi) technology for targeting caspase-2.
This comprehensive analysis delves into their mechanisms of action, efficacy, specificity, and potential off-target effects. By presenting supporting experimental data in a clear, structured format and providing detailed methodologies, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
This compound: The Competitive Inhibitor
This compound (N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartal) is a synthetic pentapeptide that acts as a reversible, competitive inhibitor of caspase-2.[1] Its aldehyde functional group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-2, thereby blocking its proteolytic activity.[1][2] Caspase-2 uniquely prefers a five-amino-acid recognition sequence, which is exploited by this pentapeptide inhibitor.[2]
RNAi: The Gene Silencer
RNA interference (RNAi) is a biological process of gene silencing in which small interfering RNA (siRNA) molecules trigger the degradation of a specific messenger RNA (mRNA).[3] For caspase-2 knockdown, synthetic siRNAs designed to be complementary to the caspase-2 mRNA are introduced into cells. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target caspase-2 mRNA, leading to a reduction in the synthesis of the caspase-2 protein.[3]
Performance Comparison: Efficacy and Specificity
Table 1: Quantitative Performance Data for this compound and RNAi
| Parameter | This compound | RNAi (siCASP2) |
| Target | Caspase-2 enzyme activity | Caspase-2 mRNA |
| Mechanism | Reversible covalent inhibition | mRNA degradation |
| Reported IC50/Ki | Ki (Caspase-2): Varies by study, often nanomolar range. Also potent against Caspase-3.[4] | IC50 (Human Caspase-2 mRNA): ~0.8 nM[5] |
| Observed Knockdown | Inhibition of proteolytic activity | >80% reduction in human caspase-2 mRNA levels[5] |
| Time to Effect | Rapid, upon cell penetration | Slower, requires mRNA and protein turnover (typically 24-72 hours)[6] |
| Duration of Effect | Transient, depends on inhibitor stability and cell division | Can be transient or stable depending on the method (siRNA vs. shRNA) |
Specificity and Off-Target Effects: A Critical Consideration
This compound: The Challenge of Cross-Reactivity
A significant challenge with this compound is its cross-reactivity, particularly with caspase-3.[2][4] The active sites of caspase-2 and caspase-3 share similarities, leading to comparable inhibition by this compound.[2][7] This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to caspase-2 inhibition. Researchers have sought to develop more selective pentapeptide inhibitors by modifying the P2 position of the VDVAD sequence.[4]
Table 2: Selectivity Profile of this compound and Related Inhibitors
| Inhibitor | Target Caspase | Ki or IC50 | Selectivity (Caspase-3/Caspase-2 Ki ratio) | Reference |
| This compound | Caspase-2 | Varies | Low (often near 1) | [4] |
| Caspase-3 | Varies | [4] | ||
| Ac-DEVD-CHO | Caspase-3 | Ki = 0.23 nM | Weakly inhibits Caspase-2 (Ki = 1.7 µM) | [8][9] |
| Modified VDVAD (h33) | Caspase-2 | Potent | 796-fold improvement over this compound | [4] |
RNAi: The Specter of Off-Target Gene Silencing
While RNAi offers high target specificity through sequence complementarity, off-target effects remain a concern.[10] These can arise from the siRNA seed region (nucleotides 2-8) binding to unintended mRNAs, leading to their degradation or translational repression.[10] Careful siRNA design and the use of multiple, distinct siRNAs targeting the same gene are crucial to mitigate and validate against off-target effects.[10] Furthermore, high concentrations of siRNAs can induce an interferon response, an innate immune reaction to double-stranded RNA.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context and experimental procedures, the following diagrams illustrate the caspase-2 activation pathway and typical workflows for using this compound and RNAi.
Caption: Caspase-2 activation pathway in response to cellular stress.
Caption: Comparative experimental workflows for this compound and RNAi.
Experimental Protocols
Protocol 1: Caspase-2 Inhibition using this compound in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Inhibitor Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the range of 10-50 µM). A vehicle control (DMSO alone) should be run in parallel. Pre-incubate the cells with the inhibitor for 1-2 hours before inducing apoptosis.
-
Induction of Apoptosis: Treat the cells with the desired apoptotic stimulus (e.g., etoposide, staurosporine).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the induction of apoptosis.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer (e.g., containing NP-40 or CHAPS).
-
Caspase Activity Assay: Measure caspase-2 activity in the cell lysates using a fluorogenic substrate specific for caspase-2 (e.g., Ac-VDVAD-AFC). Measure fluorescence using a fluorometer.
Protocol 2: siRNA-Mediated Knockdown of Caspase-2
-
Cell Seeding: Plate cells one day before transfection to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Reconstitute lyophilized caspase-2 siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in fresh culture medium. The final siRNA concentration is typically in the range of 10-50 nM.
-
Incubation: Incubate the cells for 24-72 hours to allow for caspase-2 mRNA and protein knockdown.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qPCR): Harvest a subset of cells, extract total RNA, and perform reverse transcription followed by qPCR using primers specific for caspase-2 and a housekeeping gene to determine the relative mRNA expression levels.[11]
-
-
Phenotypic Assay: Once knockdown is confirmed, the cells can be used for downstream experiments to assess the functional consequences of caspase-2 depletion.
Conclusion: Making an Informed Choice
The selection between this compound and RNAi for caspase-2 knockdown is highly dependent on the specific research question and experimental context.
-
This compound offers a rapid and transient method to inhibit caspase-2 enzymatic activity. It is particularly useful for studying the immediate consequences of blocking caspase-2 function. However, its significant cross-reactivity with caspase-3 necessitates careful experimental design and the use of appropriate controls to ensure that the observed effects are specific to caspase-2 inhibition. The development of more selective inhibitors is an active area of research.[4]
-
RNAi provides a highly specific method to deplete caspase-2 protein levels, allowing for the investigation of the long-term consequences of its absence. While it requires a longer experimental timeline and careful validation to rule out off-target effects, the ability to achieve significant and specific protein knockdown makes it a powerful tool for dissecting the cellular roles of caspase-2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistence of Different Forms of Transient RNAi during Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular neuroprotection by siRNA targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qiagen.com [qiagen.com]
- 12. licorbio.com [licorbio.com]
The Selective Advantage: Ac-VDVAD-CHO in Caspase-2 Research Over Pan-Caspase Inhibitors
For researchers, scientists, and drug development professionals, the precise modulation of cellular pathways is paramount. In the study of apoptosis and other caspase-mediated processes, the choice of inhibitory tools can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the caspase-2 inhibitor, Ac-VDVAD-CHO, with pan-caspase inhibitors, offering experimental data and protocols to inform your research decisions.
The central role of caspases in programmed cell death is well-established. However, individual caspases also participate in a variety of non-apoptotic cellular functions, including cell cycle regulation and inflammation.[1][2][3] Caspase-2, the most evolutionarily conserved caspase, is a key example of this functional duality, implicated in both apoptosis and the maintenance of genomic stability.[2][4] This multifunctionality underscores the critical need for selective inhibitors to dissect its specific roles. While pan-caspase inhibitors block apoptosis, their broad activity can obscure the nuanced functions of individual caspases and introduce confounding off-target effects. This compound, a peptide aldehyde inhibitor, offers a more targeted approach to studying caspase-2, although its selectivity is not absolute.
Unveiling the Selectivity Profile: A Quantitative Comparison
The efficacy and selectivity of caspase inhibitors are best understood through their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). The following table summarizes the available data for this compound and two widely used pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh. Lower values indicate higher potency.
| Inhibitor | Target Caspases | Ki / pKi / IC50 | Selectivity Notes |
| This compound | Caspase-2 | pKi = 7.5 (Ki ≈ 31.6 nM)[5] | Also inhibits caspase-3 with high affinity (pKi = 7.8, Ki ≈ 15.8 nM).[5] This lack of high selectivity against caspase-3 is a key consideration. |
| Caspase-3 | pKi = 7.8 (Ki ≈ 15.8 nM)[5] | ||
| Z-VAD-FMK | Pan-Caspase | Broad spectrum inhibitor of most caspases. | Known to have off-target effects, including inhibition of the N-glycanase 1 (NGLY1), which can induce autophagy independent of caspase inhibition. May also have activity against other cysteine proteases like cathepsins. |
| Q-VD-OPh | Pan-Caspase | IC50 range of 25-400 nM for caspases-1, -3, -8, and -9. | Considered a more potent and less toxic pan-caspase inhibitor compared to Z-VAD-FMK. It does not appear to induce autophagy. |
Note: Comprehensive Ki data for this compound and pan-caspase inhibitors across all caspases in a single study is limited. The provided data is compiled from available research.
The Rationale for Selectivity: Beyond Apoptosis
The primary advantage of a selective caspase-2 inhibitor lies in the ability to investigate its non-apoptotic functions. Caspase-2 is activated in response to various cellular stresses, including DNA damage, and plays a role in cell cycle checkpoints and DNA repair.[6][4][7] Pan-caspase inhibitors, by globally shutting down caspase activity, would prevent the observation of these specific pathways.
For instance, caspase-2 can be activated within a multi-protein complex known as the PIDDosome in response to genotoxic stress.[1][4] This activation can lead to the cleavage of substrates like MDM2, which in turn affects p53 activity and cell cycle progression.[6] Using a selective inhibitor allows for the study of these events without the confounding variable of widespread apoptosis inhibition.
Experimental Protocols: Assessing Inhibitor Selectivity
To empirically determine the selectivity of a caspase inhibitor in your experimental system, a fluorometric enzyme inhibition assay is a standard and reliable method.
Protocol: Caspase Inhibitor Selectivity Profiling
Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., this compound) against a panel of recombinant caspases.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9)
-
Fluorogenic caspase substrates (e.g., Ac-VDVAD-AFC for caspase-2, Ac-DEVD-AFC for caspase-3, etc.)
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Test inhibitor (this compound) and pan-caspase inhibitor (e.g., Q-VD-OPh)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AFC: 400 nm/505 nm)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor and the pan-caspase inhibitor in caspase assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant caspases in cold caspase assay buffer to a working concentration that yields a linear increase in fluorescence over the assay period.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitor at various concentrations.
-
Include control wells with buffer only (no inhibitor) and a positive control with a known pan-caspase inhibitor.
-
Add 25 µL of the diluted active caspase to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the corresponding fluorogenic caspase substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km for the respective enzyme to ensure competitive inhibition kinetics are observed.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity every 1-2 minutes for at least 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each caspase.
-
Visualizing the Pathways: The Role of Caspase-2
The following diagrams illustrate the central role of caspase-2 in cellular signaling and the workflow for evaluating inhibitor selectivity.
Caption: Caspase-2 activation and downstream signaling pathways.
Caption: Workflow for determining caspase inhibitor selectivity.
Conclusion: Making an Informed Choice
The selection of an appropriate caspase inhibitor is a critical decision in experimental design. While pan-caspase inhibitors are effective tools for broadly blocking apoptosis, they lack the specificity required to dissect the functions of individual caspases and can introduce off-target effects. This compound, while not perfectly selective, provides a more targeted means of investigating the roles of caspase-2. Its use, in conjunction with careful validation and an understanding of its cross-reactivity with caspase-3, allows for a more nuanced exploration of the diverse signaling pathways regulated by this multifaceted enzyme. For researchers aiming to delineate the specific contributions of caspase-2 to cellular homeostasis and disease, a selective inhibitor like this compound, when used judiciously, is an invaluable tool.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nonapoptotic role for CASP2/caspase 2: Modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nonapoptotic role for CASP2/caspase 2: modulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. communities.springernature.com [communities.springernature.com]
Independent Verification of Ac-VDVAD-CHO Activity: A Comparative Guide
For researchers in cellular biology, apoptosis, and drug development, the precise and reliable inhibition of specific caspases is paramount. Ac-VDVAD-CHO is a widely utilized peptide-based inhibitor, primarily targeting caspase-2. However, its efficacy and specificity are critical parameters that necessitate independent verification. This guide provides an objective comparison of this compound's performance against other caspase inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Performance Comparison of Caspase Inhibitors
The inhibitory activity of this compound and its alternatives is typically quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). A lower value indicates higher potency. The following table summarizes the inhibitory activity of this compound and other selected caspase inhibitors against various caspases.
| Inhibitor | Target Caspases | Kᵢ / pKᵢ / IC₅₀ | Selectivity Profile |
| This compound | Caspase-2, Caspase-3 | pKᵢ (Caspase-2): 7.66, pKᵢ (Caspase-3): 7.88[1] | Exhibits high affinity for both Caspase-2 and Caspase-3 with minimal selectivity between the two.[1][2] |
| Ac-VDV(Dab)D-CHO | Caspase-2 | pKᵢ (Caspase-2): 7.77[1] | Shows a 27.7-fold selectivity for Caspase-2 over Caspase-3.[1] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Kᵢ (Caspase-3): 0.23 nM, Kᵢ (Caspase-7): 1.6 nM[3] | Potent inhibitor of Group II caspases (Caspase-3 and -7), with weak inhibition of Caspase-2 (Kᵢ = 1.7 µM).[4] |
| z-VAD-fmk | Pan-caspase | IC₅₀: 0.0015 - 5.8 µM for various caspases[5] | A broad-spectrum, irreversible inhibitor of most caspases.[6][7] |
| Q-VD-OPh | Pan-caspase | IC₅₀: 25-400 nM for Caspases-1, -3, -8, -9[8] | A potent, irreversible, broad-spectrum caspase inhibitor with low cellular toxicity.[5][8] |
| VX-765 (Belnacasan) | Caspase-1 | Kᵢ: 0.8 nM[6] | A potent and selective inhibitor of Caspase-1.[6] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it targets and the experimental workflow for its verification.
Caspase-2 Activation Pathway
Caspase-2, an initiator caspase, is primarily activated through the formation of a large protein complex known as the PIDDosome. This complex assembles in response to cellular stress signals, such as DNA damage.
Caption: Caspase-2 activation pathway through the PIDDosome complex.
Experimental Workflow for Inhibitor Activity Verification
The following workflow outlines the key steps to independently verify the activity of this compound or other caspase inhibitors in a cell-based assay.
Caption: Experimental workflow for verifying caspase inhibitor activity.
Experimental Protocols
Detailed and reproducible protocols are essential for the independent verification of inhibitor activity. Below are methodologies for key experiments.
Caspase-2/-3 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for measuring the activity of caspase-2 or caspase-3 using specific fluorogenic substrates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound and/or other caspase inhibitors
-
Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Fluorogenic substrate:
-
For Caspase-2: Ac-VDVAD-AFC (7-amino-4-trifluoromethylcoumarin)
-
For Caspase-3: Ac-DEVD-AMC (7-amino-4-methylcoumarin)
-
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Induce apoptosis using the chosen agent.
-
Concurrently, treat a set of wells with varying concentrations of the caspase inhibitor (e.g., this compound) and the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells with inducing agent only, cells with inhibitor only).
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and wash the cells with ice-cold PBS.
-
Add 50-100 µL of ice-cold Caspase Assay Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Caspase Activity Assay:
-
Prepare the substrate solution by diluting the fluorogenic substrate in the Caspase Assay Buffer to the recommended final concentration (e.g., 50 µM).
-
Add 50 µL of the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC, Ex/Em = 380/460 nm for AMC).
-
Subtract the background fluorescence (from wells with buffer and substrate only).
-
Calculate the percentage of caspase activity inhibition for each inhibitor concentration relative to the positive control (apoptosis induced, no inhibitor).
-
Determine the IC₅₀ value by plotting the inhibitor concentration versus the percentage of inhibition.
-
In Vitro Caspase Cleavage Assay
This assay directly measures the ability of a caspase to cleave a specific substrate and the inhibition of this cleavage by an inhibitor.
Materials:
-
Recombinant active caspase-2 or caspase-3
-
Caspase Assay Buffer
-
This compound or other inhibitors
-
Substrate protein (e.g., recombinant BID for caspase-2) or fluorogenic peptide substrate
-
SDS-PAGE gels and Western blotting reagents or a fluorometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant active caspase, Caspase Assay Buffer, and the desired concentration of the inhibitor.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Cleavage:
-
Add the substrate (protein or fluorogenic peptide) to the reaction mixture.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection of Cleavage:
-
For protein substrate: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the cleavage products by SDS-PAGE and Western blotting using an antibody specific to the substrate.
-
For fluorogenic substrate: Measure the increase in fluorescence over time using a fluorometer.
-
-
Data Analysis:
-
Quantify the amount of cleaved substrate in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and determine the Kᵢ value through kinetic analysis.
-
Off-Target Effects and Selectivity
A critical aspect of any enzyme inhibitor is its selectivity. While this compound is primarily known as a caspase-2 inhibitor, it also potently inhibits caspase-3.[1][2] This lack of selectivity is an important consideration for researchers aiming to dissect the specific roles of these caspases. For studies requiring high specificity, alternative inhibitors with improved selectivity profiles, such as Ac-VDV(Dab)D-CHO for caspase-2, should be considered.[1] Broader off-target effects on other proteases are less characterized for peptide-based inhibitors like this compound, but their activity is generally restricted to proteases with similar substrate recognition motifs.
Conclusion
The independent verification of this compound's activity is crucial for the robust design and interpretation of experiments. This guide provides the necessary comparative data, signaling context, and detailed experimental protocols to enable researchers to assess its potency and selectivity. By understanding its limitations, particularly its cross-reactivity with caspase-3, and by considering more selective alternatives when necessary, scientists can enhance the precision and reliability of their research in the complex field of apoptosis and cellular signaling.
References
- 1. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ac-VDVAD-CHO: In Vitro Efficacy vs. In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of the caspase-2/3 inhibitor, Ac-VDVAD-CHO. While robust in vitro data demonstrates its potent enzymatic inhibition, its in vivo efficacy remains an area for future investigation. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis
This compound is a peptide aldehyde that acts as a reversible inhibitor of caspases, with a notable affinity for caspase-2 and caspase-3.[1] Its inhibitory activity has been quantified in vitro, providing key metrics for its potency and selectivity.
| Inhibitor | Target Caspase | pKi | Ki (nM) | Selectivity (Ki Casp3 / Ki Casp2) |
| This compound | Caspase-2 | 7.36 ± 0.05 | 43.7 | 0.34 |
| This compound | Caspase-3 | 7.82 ± 0.02 | 15.1 |
Table 1: In Vitro Inhibitory Activity of this compound. The pKi and corresponding Ki values of this compound for caspase-2 and caspase-3. Data were determined using a fluorometric enzyme assay.[2] The selectivity is expressed as the ratio of the inhibition constants.[2]
In Vitro vs. In Vivo Effects: A Tale of Two Settings
In Vitro Effects: Potent Caspase Inhibition
This compound has been demonstrated to be a potent inhibitor of both caspase-2 and caspase-3 in enzymatic assays.[2] The aldehyde functional group of this compound reversibly interacts with the catalytic cysteine residue in the active site of these caspases, thereby blocking their proteolytic activity.[1] This mechanism of action has been well-characterized through structural studies, which show that this compound binds to the active sites of caspase-2 and caspase-3 in a nearly identical fashion.[1]
The established in vitro activity of this compound makes it a valuable tool for studying the roles of caspase-2 and caspase-3 in cellular processes such as apoptosis. However, its lack of significant selectivity between these two caspases is a key consideration for researchers aiming to dissect the specific functions of each enzyme.[2]
In Vivo Effects: An Unexplored Frontier
Despite its well-documented in vitro activity, a thorough search of the scientific literature reveals a notable absence of in vivo studies specifically evaluating the effects of this compound. While the broader field of caspase inhibition has been explored in various animal models for conditions like Alzheimer's disease and nonalcoholic fatty liver disease, data on the administration, efficacy, and safety of this compound in living organisms is not currently available.[2]
The potential therapeutic applications of targeting caspase-2 are significant, given its implication in tau-mediated neurodegeneration and metabolic diseases.[2] However, the translation of this compound from a laboratory tool to a potential therapeutic agent is contingent on future in vivo investigations.
Experimental Protocols
In Vitro Fluorometric Enzyme Assay for Caspase Inhibition
A detailed protocol for assessing the inhibitory activity of compounds like this compound against caspases has been described.[3]
Objective: To determine the inhibitory constant (Ki) of this compound for caspase-2 and caspase-3.
Materials:
-
Recombinant human caspase-2 and caspase-3
-
This compound
-
Fluorogenic caspase substrate (e.g., Z-VDVAD-AFC for caspase-2, Ac-DEVD-AFC for caspase-3)
-
Assay buffer (e.g., 100 mM MES, pH 6.5 for caspase-2; 100 mM HEPES, pH 7.0 for caspase-3), supplemented with 150 mM NaCl, 0.1% CHAPS, 1.5% sucrose, and 10 mM DTT
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant caspases to the desired concentration (e.g., 20 nM for caspase-2, 2 nM for caspase-3) in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup:
-
Add 19 µL of the diluted enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Mix thoroughly and incubate at 37°C for 5 minutes.
-
-
Reaction Initiation: Add 0.5 µL of the fluorogenic substrate (e.g., 10 µM Z-VDVAD-AFC for caspase-2, 5 µM Ac-DEVD-AFC for caspase-3) to each well to initiate the enzymatic reaction. The total assay volume is 20 µL.
-
Data Acquisition: Measure the fluorescence intensity (λex = 400 nm, λem = 505 nm) at 37°C every 5 minutes for one hour.
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ac-VDVAD-CHO
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the caspase-2 inhibitor Ac-VDVAD-CHO, are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Key Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and necessary precautions.
| Property | Information | Citation |
| Common Name | This compound | [1] |
| Chemical Class | Peptide Aldehyde, Caspase-2 Inhibitor | [1][2] |
| Appearance | Not specified, likely a solid. | |
| Hazards | Potentially harmful. Avoid prolonged or repeated exposure. Emits toxic fumes under fire conditions. | [3] |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [3][4] |
| Handling | Avoid contact with skin, eyes, or clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or with local exhaust ventilation. Wash hands thoroughly after handling. | [3][5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light. | [3] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the chemical neutralization of this compound waste. This procedure should be performed in a designated waste treatment area, preferably within a chemical fume hood.
Materials:
-
This compound waste (in solution or solid form)
-
Sodium bisulfite (NaHSO₃) or a commercial aldehyde neutralizing agent.
-
Appropriate waste container, clearly labeled.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
pH indicator strips.
-
Stir bar and stir plate (optional).
Procedure:
-
Preparation and PPE:
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
-
Waste Collection:
-
Collect all this compound waste, including unused solutions and contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
-
Neutralization (for liquid waste):
-
For aqueous solutions containing this compound, slowly add a neutralizing agent such as sodium bisulfite.[6] A common method for neutralizing aldehyde-containing waste is to use a sufficient amount of sodium pyrosulfite to completely neutralize the aldehydes.[7]
-
Alternatively, commercially available aldehyde disposal products can be used, which often contain neutralizing agents that render the aldehydes non-hazardous.[8][9]
-
Stir the solution gently for at least 15 minutes to ensure complete neutralization.[7]
-
-
Verification of Neutralization:
-
After the reaction time, check the pH of the treated solution using a pH indicator strip. The pH should be in the range of 6-9.[7]
-
Some institutional safety protocols may require analytical testing to confirm the absence of aldehydes before disposal down the drain. Always consult with your institution's Environmental Health and Safety (EHS) office.
-
-
Final Disposal:
-
Once neutralization is confirmed, the treated liquid may be permissible for drain disposal, but only with prior approval from your local sewer authority or EHS office.[10]
-
If drain disposal is not permitted, or for solid waste, the neutralized waste should be collected in a sealed, properly labeled hazardous waste container for pickup by a certified waste disposal vendor.
-
Do not allow the untreated product to enter groundwater, water courses, or sewage systems.[3]
-
-
Decontamination:
-
Thoroughly clean the work area and any equipment used in the disposal process.
-
Dispose of any contaminated PPE as hazardous waste.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions and compliance with local, state, and national regulations.[3]
References
- 1. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. nj.gov [nj.gov]
- 7. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 8. wastewise.com [wastewise.com]
- 9. archtechnochem.com [archtechnochem.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
Essential Safety and Logistics for Handling Ac-VDVAD-CHO
Personal Protective Equipment (PPE)
When handling Ac-VDVAD-CHO, appropriate personal protective equipment is your first and most critical line of defense. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times in the laboratory to protect against splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[1] |
| Hand Protection | Chemical-resistant, impervious gloves | Disposable nitrile gloves are generally sufficient for incidental contact.[2] For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from potential contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If there is a risk of generating dust or aerosols, work should be conducted in a fume hood. For significant aerosol generation, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][3]
-
Recommended storage temperature is typically -20°C for long-term stability.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[3]
-
Use appropriate solvents as recommended by the supplier. For many peptide inhibitors, DMSO is a common solvent.
3. Handling during Experiments:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
Ventilate the area and clean the spill site thoroughly.
-
For larger spills, follow your institution's emergency procedures.
5. Disposal:
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as hazardous chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Do not allow the product to enter drains or waterways.[3]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most current safety data sheets for any chemical you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
